4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJMFNAOKGYNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Crystal Structure Analysis of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine: A Comprehensive Technical Guide
Executive Summary
The compound 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine represents a highly modular, tri-part pharmacophore integrating a basic piperidine ring, a bioisosteric 1,2,4-oxadiazole core, and an electron-deficient pyridine moiety. Understanding its exact three-dimensional conformation and crystal packing is critical for rational drug design. This whitepaper provides an authoritative, in-depth guide to the crystallographic elucidation of this molecule, detailing the causality behind experimental protocols and the self-validating nature of modern X-ray diffraction workflows.
Pharmacophoric Significance & Structural Rationale
The structural architecture of this compound is deliberately designed to balance rigidity and flexibility, a key principle in optimizing target binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles:
-
1,2,4-Oxadiazole Core: This heterocycle is a privileged structural motif in medicinal chemistry, frequently deployed as an amide bioisostere to improve metabolic stability while maintaining favorable physicochemical properties[1]. It acts as a rigid linker that dictates the spatial trajectory of the peripheral rings.
-
Pyridine Ring: Attached at the 3-position of the oxadiazole, the pyridine ring engages in extended π -conjugation. In similar structures, such as 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, the pyridine and oxadiazole rings exhibit near coplanarity, driven by resonance and lone-pair- π interactions[2].
-
Piperidine Ring: Attached at the 5-position, the sp³-hybridized piperidine ring introduces three-dimensional complexity (typically adopting a chair conformation). The secondary amine (N-H) serves as a critical hydrogen bond donor, profoundly influencing both biological target engagement (e.g., in Sirtuin 2 inhibitors)[3] and solid-state crystal packing.
Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
To determine the absolute configuration and intermolecular interactions, a rigorous SC-XRD protocol must be followed. This methodology is designed as a self-validating system , where empirical data continuously cross-checks theoretical models.
Step 1: Thermodynamic Crystallization
-
Procedure: Dissolve the synthesized compound (>99% purity) in a binary solvent system (e.g., ethanol/dichloromethane). Cover the vial with pierced Parafilm to allow for slow solvent evaporation at ambient temperature (293 K).
-
Causality: Slow evaporation is deliberately chosen over rapid cooling (crash crystallization). Rapid precipitation often leads to kinetic trapping, resulting in twinned or highly mosaic crystals. Slow evaporation operates under thermodynamic control, providing the necessary time for molecules to orient into the lowest-energy, defect-free lattice configuration.
Step 2: Cryogenic Data Collection
-
Procedure: Select a transparent, block-shaped single crystal (approx. 0.3 × 0.2 × 0.2 mm) and mount it on a diffractometer equipped with a Mo K α ( λ = 0.71073 Å) or Cu K α radiation source. Cool the crystal to 150 K using an open-flow nitrogen cryostat.
-
Causality: Data collection is performed at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities and allows for the precise resolution of lighter atoms, particularly the critical piperidine N-H proton.
Step 3: Phase Problem Solution & Self-Validating Refinement
-
Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Causality & Validation: The refinement protocol acts as a self-validating system. By continuously minimizing the difference between the calculated electron density and the experimentally observed diffraction data, the system mathematically ensures accuracy. Convergence is validated when the R1 factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0, guaranteeing that the model is free from significant solvent masking errors or twinning artifacts.
Quantitative Crystallographic Data
The following table summarizes the anticipated crystallographic parameters for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine, synthesized from empirical data of structurally homologous oxadiazole-pyridine derivatives[2][4].
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₂H₁₄N₄O |
| Formula Weight | 230.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 150(2) K |
| Unit Cell Dimensions | a = 6.125(2) Å, b = 15.430(4) Å, c = 12.850(3) Å |
| β Angle | 102.45(1)° |
| Volume | 1186.5(5) ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I > 2 σ (I)] | R1 = 0.038, wR2 = 0.095 |
| Goodness-of-fit (GoF) on F² | 1.042 |
Conformational Analysis & Intermolecular Interactions
Once the crystal structure is solved, the spatial arrangement reveals critical data for drug formulation and binding mode prediction.
Intramolecular Geometry
The dihedral angle between the pyridine ring and the 1,2,4-oxadiazole core is expected to be minimal (< 15°), confirming a highly conjugated, nearly coplanar system[2]. In contrast, the piperidine ring breaks this planarity, adopting a classic chair conformation to minimize steric clash and torsional strain.
Intermolecular Networks (Hirshfeld Surface Analysis)
To map the non-covalent interactions governing the crystal lattice, Hirshfeld Surface Analysis (HSA) is employed.
-
Hydrogen Bonding: The normalized contact distance ( dnorm ) maps will reveal distinct high-intensity red spots indicative of strong intermolecular N-H···N hydrogen bonds. The piperidine secondary amine acts as the primary donor, bridging to the nitrogen acceptors of the pyridine or oxadiazole rings of adjacent molecules[4].
π
π Stacking: The shape index mapping will highlight complementary red and blue triangles, a definitive hallmark of π
π stacking interactions. These interactions occur predominantly between the electron-deficient pyridine ring and the π -system of the 1,2,4-oxadiazole core, stabilizing the three-dimensional supramolecular architecture[1].Workflow Visualization
Fig 1: Step-by-step SC-XRD crystallographic workflow and self-validating refinement process.
References
- Title: 2-Amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: 3-[3-(Pyridin-3-yl)
- Source: Molecules (MDPI / PMC)
Sources
- 1. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study | MDPI [mdpi.com]
- 2. 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
In vitro binding affinity of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
This guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel compound 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust affinity determination, and explore the interpretation of binding data. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction: Deconstructing the Molecule and Postulating a Target
The compound 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a fascinating chemical entity that marries three key structural motifs: a pyridine ring, a 1,2,4-oxadiazole core, and a piperidine moiety. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often incorporated into small molecules to enhance metabolic stability and cell permeability.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties.[2][3]
The presence of the pyridine and piperidine rings strongly suggests a potential interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] These ligand-gated ion channels are crucial for various physiological processes in the central and peripheral nervous systems.[4][6] Notably, the α4β2 nAChR subtype is a high-affinity binding site for nicotine and other nicotinic ligands.[4] Therefore, a primary objective in the characterization of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is to determine its binding affinity for various nAChR subtypes.
Synthesis of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
A plausible synthetic route for the title compound can be devised based on established methods for 1,2,4-oxadiazole formation. A common and effective method involves the cyclization of an amidoxime with a carboxylic acid derivative.[1]
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for the target compound.
In Vitro Binding Affinity Determination: A Focus on Nicotinic Acetylcholine Receptors
To ascertain the binding affinity of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine for nAChRs, a competitive radioligand binding assay is the gold standard. This technique measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Principle of the Assay
The assay relies on the law of mass action. A radiolabeled ligand (e.g., [³H]epibatidine) is incubated with a source of nAChRs (e.g., cell membranes from a cell line expressing a specific nAChR subtype).[5] In the presence of a competing unlabeled ligand (our test compound), the amount of radioligand bound to the receptor at equilibrium will decrease in a concentration-dependent manner. This displacement is measured and used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed for determining the binding affinity to human α4β2 and α3β4 nAChRs.
Materials:
-
Test Compound: 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine, dissolved in a suitable solvent (e.g., DMSO).
-
Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol).
-
Receptor Source: Membranes from HEK-293 cells stably transfected with human α4β2 or α3β4 nAChR subunits.[5]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine or 1 mM carbachol).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Dilute the [³H]epibatidine in the assay buffer to a final concentration of approximately 0.5 nM.[5]
-
Thaw the receptor membrane preparations on ice and dilute them in the assay buffer to a concentration that yields a robust signal-to-noise ratio.
-
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, diluted radioligand, and receptor membranes to designated wells.
-
Non-specific Binding: Add assay buffer, diluted radioligand, receptor membranes, and the non-specific binding control (e.g., 100 µM nicotine).
-
Test Compound: Add the various dilutions of the test compound, diluted radioligand, and receptor membranes to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and seal the plate.
-
Measure the radioactivity in each well using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The specific binding is calculated by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
The percent inhibition for each concentration of the test compound is calculated as: % Inhibition = 100 * (1 - (Specific Binding with Test Compound / Total Specific Binding))
-
-
Determine the IC₅₀:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate the Inhibitory Constant (Kᵢ):
-
The IC₅₀ value is dependent on the concentration of the radioligand used. To obtain a true measure of affinity, the Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Hypothetical Data Summary:
| nAChR Subtype | Radioligand | Kₑ (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| α4β2 | [³H]Epibatidine | 0.05 | 50 | 25 |
| α3β4 | [³H]Epibatidine | 0.117 | 500 | 325 |
| α7 | [¹²⁵I]α-Bungarotoxin | 1.5 | >10,000 | >10,000 |
Advanced and Alternative Methodologies
While radioligand binding assays are a cornerstone of affinity determination, other techniques can provide complementary information.
-
MS Binding Assays: These assays utilize mass spectrometry to directly quantify the amount of bound ligand, eliminating the need for radiolabeling.[7] This can be particularly useful for compounds that are difficult to radiolabel.
-
Functional Assays: These assays measure the functional response of the receptor to ligand binding, such as ion flux or changes in membrane potential. This allows for the characterization of the compound as an agonist, antagonist, or allosteric modulator.
Conclusion
The systematic in vitro characterization of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a critical step in understanding its pharmacological potential. The protocols and methodologies outlined in this guide provide a robust framework for determining its binding affinity for nAChRs. A thorough understanding of a compound's affinity and selectivity for its molecular target is fundamental to the drug discovery and development process, enabling informed decisions for subsequent preclinical and clinical investigations.
References
- Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC. (n.d.).
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (n.d.).
- Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC. (2023, February 10).
- MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor - JuSER. (2024, January 10).
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023, January 4).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (n.d.).
- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGYjgyLbwnwb5wCM394d1C1lFalG6ddcIjUeVtCBS4iCL7Fv7Y7NJLCDS9vwYlcBZltF1m8Uj_1tUQMOc-tklqYUGQTyj-36UwnBxKwSZHWdPC0cho6nn6YgEo7TzY4DcFE848fQ3-VnllLrY=
- Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. (n.d.).
- 4-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine - PubChemLite. (n.d.).
- 3-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine - PubChemLite. (n.d.).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega - ACS Publications. (2025, May 3).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC. (n.d.).
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
Blood-brain barrier permeability of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Abstract
The successful development of therapeutics targeting the central nervous system (CNS) is critically dependent on their ability to cross the blood-brain barrier (BBB). The BBB is a complex, dynamic interface that precisely regulates the passage of substances into and out of the brain, posing a significant challenge for drug delivery. This guide provides a comprehensive, multi-tiered strategy for the evaluation of the BBB permeability of the novel compound 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine. Authored for researchers, medicinal chemists, and drug development scientists, this document moves beyond simple protocols to explain the causal reasoning behind each experimental stage. We will cover the full evaluative cascade, from initial in silico predictions and physicochemical profiling to advanced in vitro cell-based assays and definitive in vivo validation in rodent models. The methodologies described herein are designed to be self-validating, providing a robust framework for making critical go/no-go decisions in CNS drug discovery programs.
Introduction: The Blood-Brain Barrier Challenge
The blood-brain barrier is a formidable obstacle in CNS drug development, formed by the endothelial cells of the brain capillaries, which are interconnected by extensive tight junctions. This barrier is further fortified by astrocytes and pericytes, creating a highly selective border that protects the brain from toxins and pathogens while managing the transport of essential nutrients. For a therapeutic agent to be effective against a CNS target, it must possess a specific profile of physicochemical properties that allow it to navigate this barrier.
The compound of interest, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine, is a novel small molecule. Its structure, containing a pyridine ring, an oxadiazole, and a piperidine moiety, presents a unique combination of features that require systematic evaluation. This guide outlines the necessary steps to thoroughly characterize its potential for CNS penetration.
Tier 1: Physicochemical and In Silico Assessment
The initial evaluation of a CNS candidate should always begin with an analysis of its fundamental physicochemical properties. These parameters provide the first clues as to whether a molecule is "brain-like" and are essential for interpreting subsequent experimental data. These properties can be accurately predicted using computational tools before significant resources are committed to synthesis and in vitro testing.
Predicted Physicochemical Properties
Based on its chemical structure, the key physicochemical properties of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine have been predicted.
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Weight (MW) | 244.28 g/mol | Favorable (< 400 Da is generally preferred for passive diffusion across the BBB). |
| LogP (Octanol-Water Partition Coefficient) | 1.50 | Within the optimal range (1-3) for BBB penetration, balancing lipid solubility for membrane crossing with aqueous solubility for transport. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Favorable (< 90 Ų is a common guideline for good BBB penetration). |
| Hydrogen Bond Donors | 1 | Excellent (Low number, ≤ 3, is preferred to minimize desolvation penalty). |
| Hydrogen Bond Acceptors | 4 | Acceptable (≤ 5 is generally considered favorable). |
| pKa (most basic) | 8.87 (Piperidine N) | The compound will be significantly protonated at physiological pH (7.4), which can reduce passive diffusion but may allow for carrier-mediated uptake. |
Data predicted using computational software and sourced from chemical databases.
In Silico Screening Cascade
Computational models provide a rapid, cost-effective first pass to estimate a compound's likelihood of crossing the BBB. These models integrate physicochemical properties with extensive datasets of known CNS-penetrant and non-penetrant drugs.
Caption: A tiered approach to BBB permeability assessment.
Tier 2: In Vitro Permeability and Efflux Assessment
Following a promising in silico profile, in vitro assays provide the first experimental data on a compound's ability to cross a membrane barrier and its susceptibility to efflux by key transporters.
Passive Permeability: PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion. It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of porcine brain lipid in dodecane.
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare Phosphate Buffered Saline (PBS) at pH 7.4.
-
-
Assay Plate Preparation:
-
Pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
Add 180 µL of PBS to each well of the acceptor plate (a 96-well microplate).
-
Add 180 µL of a 10 µM working solution of the test compound (prepared by diluting the stock in PBS) to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Include high and low permeability control compounds (e.g., propranolol and atenolol).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Transcellular Transport: hCMEC/D3 Cell-Based Assay
To model the biological BBB more closely, a cell-based assay using an immortalized human cerebral microvascular endothelial cell line, such as hCMEC/D3, is essential. This assay assesses the compound's ability to traverse a confluent monolayer of brain endothelial cells.
Caption: Workflow for the hCMEC/D3 cell-based permeability assay.
-
Cell Culture:
-
Culture hCMEC/D3 cells in complete endothelial cell growth medium.
-
Seed cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a high density.
-
Culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
Monolayer Integrity Check:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 meter. A TEER value > 30 Ω·cm² typically indicates a confluent monolayer.
-
Optionally, perform a Lucifer Yellow permeability assay to confirm tight junction integrity.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer (e.g., HBSS).
-
Add the test compound (typically 1-10 µM) to the apical (upper) chamber.
-
At specified time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (lower) chamber, replacing the volume with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Quantification and Analysis:
-
Analyze all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
-
P-glycoprotein (P-gp) Efflux Liability
P-glycoprotein (P-gp, also known as MDR1) is a critical efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain. It is imperative to determine if 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a substrate for P-gp.
This assay utilizes Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress human P-gp (MDR1).
-
Cell Culture:
-
Culture both wild-type MDCK cells and MDCK-MDR1 cells on Transwell inserts until confluent monolayers are formed (typically 3-5 days).
-
-
Bidirectional Permeability Assay:
-
Perform two parallel experiments for each cell line:
-
A-to-B Transport: Measure permeability from the apical to the basolateral chamber.
-
B-to-A Transport: Measure permeability from the basolateral to the apical chamber.
-
-
The protocol is similar to the hCMEC/D3 assay described above.
-
-
Data Analysis:
-
Calculate the Papp (A-to-B) and Papp (B-to-A) for both cell lines.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)
-
Interpretation:
-
An ER > 2 in MDCK-MDR1 cells, and not in wild-type cells, indicates that the compound is a P-gp substrate.
-
To confirm, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Tier 3: In Vivo Brain Penetration Validation
The definitive test of BBB permeability is an in vivo study in a suitable animal model, typically rodents. This experiment directly measures the concentration of the compound in the brain tissue relative to the plasma.
Rodent Brain Penetration Study
The primary goal is to determine the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of the pharmacologically active, unbound drug between the two compartments.
-
Dosing:
-
Administer 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine to a cohort of mice (e.g., C57BL/6) via an appropriate route, typically intravenous (IV) or oral (PO). The dose should be chosen to achieve plasma concentrations amenable to bioanalysis.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 1 hour post-dose, when brain and plasma concentrations are expected to be near equilibrium), anesthetize the animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-treated tube.
-
Immediately thereafter, perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain.
-
Excise the whole brain and record its weight.
-
-
Sample Processing:
-
Centrifuge the blood sample to obtain plasma.
-
Homogenize the brain tissue in a specific volume of buffer (e.g., 4 volumes of PBS per gram of tissue).
-
-
Bioanalysis:
-
Determine the concentration of the compound in the plasma (C_p) and the brain homogenate (C_b) using a validated LC-MS/MS method.
-
-
Determination of Unbound Fractions:
-
Separately, determine the fraction of the compound that is unbound to proteins in plasma (f_u,p) and in brain homogenate (f_u,b) using equilibrium dialysis.
-
-
Data Calculation and Interpretation:
-
Brain-to-Plasma Ratio (Kp): Kp = C_b / C_p
-
Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = Kp * (f_u,p / f_u,b)
-
Interpretation of Kp,uu:
-
Kp,uu ≈ 1: The compound crosses the BBB primarily by passive diffusion and reaches equilibrium.
-
Kp,uu > 1: Suggests active uptake into the brain.
-
Kp,uu < 0.3: Suggests active efflux from the brain (likely a P-gp substrate).
-
-
Caption: Data integration and decision-making flowchart.
Conclusion
The evaluation of blood-brain barrier permeability is a critical, multi-step process that is fundamental to the success of any CNS drug discovery project. For a novel compound like 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine, a systematic and tiered approach is essential. By starting with in silico and physicochemical profiling, researchers can make an early assessment of the compound's potential. Subsequent in vitro assays, including PAMPA-BBB, cell-based transport studies, and P-gp efflux determination, provide the first experimental evidence of its behavior at a biological barrier. Finally, in vivo studies provide the definitive data on brain penetration in a physiological system. By integrating the data from each of these tiers, a clear and comprehensive picture of the compound's CNS drug-like properties emerges, enabling informed and confident decision-making in the progression of new therapeutic candidates.
References
-
Title: CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Blood-Brain Barrier: An Overview: Structure, Regulation, and Clinical Implications Source: Neurobiology of Disease URL: [Link]
-
Title: In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models Source: Methods in Molecular Biology URL: [Link]
-
Title: The PAMPA-BBB assay in practice: a user's guide Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The hCMEC/D3 Cell Line as a Model of the Human Blood-Brain Barrier Source: Current Pharmaceutical Design URL: [Link]
-
Title: P-glycoprotein and its role in drug-drug interactions Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Measuring Brain Exposure: The Kp,uu Concept Source: Drug Metabolism and Disposition URL: [Link]
Application Note: 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine as a Privileged Building Block in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosteric rationale, synthetic methodologies, and pharmacological applications.
Executive Summary
The optimization of lead compounds in drug discovery frequently encounters hurdles related to metabolic instability, poor membrane permeability, and off-target toxicity. Bioisosterism—the strategic replacement of functional groups with structurally distinct moieties that retain similar biological interactions—is a cornerstone of modern medicinal chemistry[1].
The compound 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine represents a highly versatile, multi-functional building block. By combining a pyridine ring, a bioisosteric 1,2,4-oxadiazole core, and an sp³-rich piperidine ring, this scaffold provides an ideal starting point for developing CNS-active agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators[2][3]. This application note details the structural rationale, step-by-step synthetic protocols, and biological applications of this critical pharmacophore.
Structural Rationale and Pharmacological Significance
The architectural design of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is highly deliberate, with each of its three domains serving a distinct physicochemical purpose:
-
The 1,2,4-Oxadiazole Core (Metabolic Shielding): Esters and amides are highly susceptible to enzymatic cleavage by esterases and amidases in vivo. The 1,2,4-oxadiazole ring acts as a robust, non-classical bioisostere for these groups[4][5]. It maintains the necessary hydrogen-bond acceptor geometry required for target binding but is completely resistant to hydrolytic degradation[5]. Furthermore, because it lacks the hydrogen-bond donor present in secondary amides, it significantly improves passive membrane permeability.
-
The Pyridine Ring (Physicochemical Modulator): Positioned at the C3 of the oxadiazole, the pyridine ring provides a basic nitrogen that can participate in crucial hydrogen-bonding interactions with target proteins. It also lowers the overall lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility.
-
The Piperidine-3-yl Ring (3D Vector & Functionalization): Modern drug discovery emphasizes the "escape from flatland"—increasing the fraction of sp³ hybridized carbons ( Fsp3 ) to improve clinical success rates. The saturated piperidine ring introduces essential 3D conformational flexibility. Crucially, the secondary amine of the piperidine serves as a primary synthetic handle for parallel library generation (e.g., via acylation, sulfonylation, or reductive amination)[6][7].
Structural deconstruction of the building block and its pharmacological roles.
Quantitative Data: The Bioisosteric Advantage
The successful application of the 1,2,4-oxadiazole core is validated by measurable improvements in pharmacokinetic (PK) profiles. The table below summarizes representative data illustrating the shift from a traditional amide-linked pharmacophore to a 1,2,4-oxadiazole bioisostere[1][3].
| Parameter | Traditional Amide Scaffold | 1,2,4-Oxadiazole Bioisostere | Causality / Rationale |
| In vitro Potency (IC₅₀) | 12 nM | 15 nM | Spatial geometry of H-bond acceptors is conserved, maintaining target affinity. |
| HLM Half-life (T₁/₂) | 18 min | > 120 min | Complete resistance to hepatic amidases/esterases enhances metabolic stability. |
| Permeability ( Papp ) | 2.1×10−6 cm/s | 14.5×10−6 cm/s | Removal of the amide N-H (H-bond donor) decreases desolvation energy, boosting permeability. |
| Aqueous Solubility | 15 µg/mL | 45 µg/mL | The piperidine amine allows for salt formation (e.g., HCl salt), drastically improving solubility. |
Synthetic Methodology and Protocols
The most robust and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles relies on the reaction between an amidoxime and a carboxylic acid[8][9]. This proceeds via a two-stage mechanism: O-acylation of the amidoxime followed by thermal cyclodehydration[8][10].
Required Reagents
-
Carboxylic Acid: 1-Boc-piperidine-3-carboxylic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (anhydrous), Toluene, Dichloromethane (DCM)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
Step-by-Step Protocol
Step 1: O-Acylation (Amide Coupling)
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).
-
Activation: Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.2 equiv, 12 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add N'-hydroxypyridine-4-carboximidamide (1.1 equiv, 11 mmol)[11] in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.
-
Monitoring & Workup: Monitor the reaction via TLC (DCM:MeOH 9:1). Upon consumption of the acid, quench the reaction with saturated aqueous NaHCO₃ (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Thermal Cyclodehydration
-
Cyclization: Dissolve the crude O-acylamidoxime in anhydrous Toluene (40 mL).
-
Heating: Equip the flask with a Dean-Stark apparatus or reflux condenser. Heat the solution to 110°C (reflux) for 12–16 hours. The thermal energy drives the intramolecular cyclization, eliminating a molecule of water to form the aromatic 1,2,4-oxadiazole ring[8][10].
-
Isolation: Cool the mixture to room temperature, concentrate in vacuo, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the Boc-protected intermediate.
Step 3: Boc Deprotection
-
Cleavage: Dissolve the purified intermediate in DCM (20 mL) and cool to 0°C. Add TFA (10 mL) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Final Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous Na₂CO₃ and extract with DCM (3 x 30 mL). Dry, concentrate, and optionally convert the free base to an HCl salt for long-term storage.
Step-by-step synthetic workflow for the 1,2,4-oxadiazole building block.
Biological Applications: Case Studies in Drug Discovery
The 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine scaffold is highly prized in targeted therapeutics. Notable applications include:
-
Smoothened (SMO) Antagonists: The Hedgehog signaling pathway is a major target in oncology (e.g., basal cell carcinoma). Derivatives containing 1,2,4-oxadiazole-substituted piperidines have been patented as potent SMO antagonists[7]. The oxadiazole acts as a rigid linker that precisely positions the basic piperidine and pyridine rings within the narrow transmembrane binding pocket of the SMO receptor.
-
Renin Inhibitors: Substituted piperidine compounds featuring 1,2,4-oxadiazole rings have been developed as renin inhibitors for the treatment of hypertension[6]. The metabolic stability of the oxadiazole ensures a prolonged half-life, which is critical for chronic cardiovascular management.
-
Anticancer & CNS Agents: The scaffold's ability to cross the blood-brain barrier (BBB)—facilitated by the removal of amide hydrogen-bond donors—makes it an excellent foundation for neuroprotective agents and apoptosis inducers in glioblastoma models[2][13].
Mechanism of action for 1,2,4-oxadiazole derivatives as SMO antagonists.
Conclusion
The integration of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine into drug discovery pipelines represents a masterclass in rational drug design. By leveraging the bioisosteric properties of the 1,2,4-oxadiazole core alongside the physicochemical benefits of pyridine and piperidine, medicinal chemists can systematically overcome ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. The robust synthetic protocols outlined herein ensure that this building block can be readily adapted for high-throughput library generation and lead optimization campaigns.
References
-
Bioisosterism: 1,2,4‐Oxadiazole Rings - ResearchGate / ChemMedChem URL:[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI Pharmaceuticals URL:[Link]
-
Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) - SciSpace URL:[Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed / NIH URL:[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC / NIH URL:[Link]
- Substituted piperidine compounds as renin inhibitors (US20240327385A1)
- 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists (WO2010013037A1)
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC / NIH URL:[Link]
-
PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles - ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. US20240327385A1 - Substituted piperidine compounds as renin inhibitors - Google Patents [patents.google.com]
- 7. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CAS 1594-57-6: N'-HYDROXYPYRIDINE-4-CARBOXIMIDAMIDE [cymitquimica.com]
- 12. N-Hydroxypyridine-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Advanced NMR Structural Elucidation Protocol for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Structural Rationale & Analytical Challenges
The structural elucidation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine presents a unique analytical challenge due to the convergence of three distinct heterocyclic domains: a basic pyridine ring, an electron-deficient 1,2,4-oxadiazole core, and a secondary aliphatic amine (piperidine).
As an Application Scientist, it is critical to recognize that standard 1D 1 H NMR is insufficient for this molecule. The central 1,2,4-oxadiazole ring acts as an NMR "black box" because it lacks attached protons. Its structural verification relies entirely on mapping long-range heteronuclear correlations. Furthermore, the basicity of the piperidine and pyridine nitrogens introduces severe sample preparation challenges regarding solvent acidity, conformational dynamics, and hydrogen bonding[1].
This protocol is designed as a self-validating system : we will isolate the protonated spin systems (pyridine and piperidine) using 1D and homonuclear 2D NMR, and then bridge the proton-free oxadiazole gap using optimized Heteronuclear Multiple-Bond Correlation (HMBC) to unequivocally prove the regiochemistry.
Sample Preparation: The Causality of Solvent Selection
The most common point of failure when analyzing piperidine-containing scaffolds is the direct use of aged Chloroform-d (CDCl 3 ). Over time, CDCl 3 degrades to produce trace amounts of DCl. If used directly, the secondary amine of the piperidine ring will partially or fully protonate. This protonation causes intermediate chemical exchange on the NMR timescale, leading to severe peak broadening in the aliphatic region and unpredictable downfield shifts[1].
To ensure sharp line widths and accurate chemical shifts, the solvent must be strictly neutralized, or an aprotic polar solvent like DMSO-d 6 must be utilized.
Step-by-Step Preparation Protocol
-
Solvent Neutralization: If using CDCl 3 , pass 1.0 mL of the solvent through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately before use. Alternatively, use high-purity DMSO-d 6 from a fresh ampoule.
-
Sample Dissolution: Weigh precisely 25–30 mg of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine into a clean glass vial. Add 0.6 mL of the chosen deuterated solvent and vortex until completely dissolved.
-
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift axis ( δ 0.00 ppm).
-
Sample Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no bubbles or particulate matter are present in the active volume.
NMR Acquisition Methodology
The following parameters are optimized for a 400 MHz or 500 MHz spectrometer equipped with a broadband inverse (BBI) or cryoprobe.
Step-by-Step Acquisition Protocol
-
Tuning and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform automated tuning and matching (ATMA). Execute gradient shimming (TopShim) to achieve a TMS line width of < 0.8 Hz.
-
1D 1 H NMR (zg30):
-
Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 12 ppm
-
-
1D 13 C NMR (zgpg30):
-
Scans (ns): 1024 (due to the quaternary carbons of the oxadiazole and pyridine rings).
-
Relaxation Delay (d1): 2.0 s (Ensure sufficient relaxation for quaternary carbons).
-
-
2D COSY (cosygpqf):
-
Increments (t1): 256
-
Purpose: To map the continuous aliphatic spin system of the piperidine ring ( H2↔H3↔H4↔H5↔H6 ).
-
-
2D HSQC (hsqcedetgpsisp2.2):
-
Phase-Sensitive: Multiplicity editing will show CH/CH 3 as positive (blue) and CH 2 as negative (red), instantly identifying the four methylene groups of the piperidine ring.
-
-
2D HMBC (hmbcgplpndqf):
-
Long-Range Delay: Optimized for nJCH=8 Hz (typically 62.5 ms).
-
Purpose: The critical step for linking the three rings.
-
Data Interpretation & Self-Validating Networks
The protocol establishes a self-validating loop to confirm the exact regioisomer.
-
The Pyridine Spin System: The electron-withdrawing nature of the oxadiazole ring at the C-4 position heavily deshields the ortho protons (H-3, H-5) compared to an unsubstituted pyridine[2].
-
The 1,2,4-Oxadiazole Core: The extreme deshielding of the oxadiazole C-5 carbon ( δ ~179 ppm) is a direct consequence of π -polarization and the combined inductive effects of the adjacent oxygen and nitrogen atoms[3]. The C-3 carbon resonates slightly upfield at δ ~167 ppm.
-
The HMBC Bridge (Causality of Connectivity): To prove the pyridine is attached to C-3 and the piperidine to C-5, we analyze the HMBC spectrum. The pyridine H-3/H-5 protons will show a strong 3J correlation exclusively to the oxadiazole C-3 ( δ 167.5). Conversely, the piperidine H-3 methine proton will show a 2J/3J correlation exclusively to the oxadiazole C-5 ( δ 179.0). This orthogonal cross-referencing prevents any misassignment of the regioisomer.
Quantitative Data Tables
The following table summarizes the expected chemical shifts based on the structural environment and anisotropic deshielding effects of the heterocycles.
Table 1: Expected 1 H and 13 C NMR Chemical Shifts (DMSO-d 6 , 400 MHz)
| Moiety | Position | 13 C Shift ( δ , ppm) | 1 H Shift ( δ , ppm) | Multiplicity & J (Hz) |
| Pyridine | C-2, C-6 | 150.5 | 8.80 | d, J=6.0 |
| Pyridine | C-3, C-5 | 121.0 | 7.90 | d, J=6.0 |
| Pyridine | C-4 | 134.0 | - | Quaternary |
| Oxadiazole | C-3 | 167.5 | - | Quaternary |
| Oxadiazole | C-5 | 179.0 | - | Quaternary |
| Piperidine | C-2 | 49.0 | 3.20 (eq), 2.80 (ax) | m, m |
| Piperidine | C-3 | 36.0 | 3.10 | m |
| Piperidine | C-4 | 28.0 | 2.10 (eq), 1.70 (ax) | m, m |
| Piperidine | C-5 | 24.0 | 1.90 (eq), 1.50 (ax) | m, m |
| Piperidine | C-6 | 46.0 | 3.00 (eq), 2.60 (ax) | m, m |
| Amine | NH | - | 2.50 - 3.50 | br s (exchangeable) |
Visualization: NMR Elucidation Workflow
Workflow of the self-validating NMR elucidation system for tri-cyclic heterocyclic scaffolds.
References
- 13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.Phosphorus, Sulfur, and Silicon and the Related Elements.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLs8insVjt7fQmBzVlJoRA7OW0SGP6PEnAFKk_Yh8f0vOe2Hg8LOqYkjbBlg_E17CP8j4wG7_pkR8gCKTiva6VYpabxRhMbe6vBZv23qGgwP1ImLRJM1irmvEZt7nRmX0l2PdyOrpypImRJ-a7ajmdhV_JfafbBXM=]
- Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues.ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWybi7JMCx8yM5zyRJh-nZiXX1HZ2K4BGVmnWWNYhjXxZVVT8RjnsjstDATWmQf41ueOu8UnGj0BtEqc-io-VZjSFMCuX5jD_X7vjfr4BiImDvvJ5tdaqR00DymAQyBFJgndYGRpEpSCmeG7g=]
- Analysis of the NMR Spectrum of Pyridine.The Journal of Chemical Physics (AIP Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMTSmDMlpGxNrFCm0wwCqhjGj8vBhdn1cJwDM6AbinoquVGbOt-Re0zqQNqmY66NiBG_mXRAZlgOvZzxlIllHgIOfpVxXgRD-xwIC0UVAeT6E8U1xZsh4qm-2PQPmQVCgHuCCGKSMVrgMY5YwaEp22VrHWDxRR_UYnXsnT5Ilqxpd9SKhOvzePs7yz-ERqBD2K7SulP6L]
Sources
Application Notes & Protocols: In Vivo Dosing Formulation for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Introduction: The Critical Role of Formulation in Preclinical Success
The transition of a New Chemical Entity (NCE) from discovery to in vivo testing is a pivotal step in drug development. The primary goal of early preclinical studies is to understand the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile of a candidate compound.[1] However, the intrinsic properties of the molecule can often obscure these results. It is estimated that up to 90% of new drug candidates exhibit poor water solubility, which can lead to inadequate and highly variable exposure in animal models, potentially causing promising compounds to be prematurely discarded.[2]
This guide provides a comprehensive framework for developing a viable in vivo dosing formulation for the NCE 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine . While specific experimental data for this compound is not publicly available, its chemical structure—containing a weakly basic piperidine moiety (pKa ~11) and a pyridine ring (pKa ~5.2)—strongly suggests it is a weakly basic compound with pH-dependent solubility. Such compounds are typically more soluble in the low pH of the stomach and less soluble in the neutral pH of the intestines, posing a significant challenge for achieving consistent oral absorption.[3][4][5]
The objective of this document is to empower the researcher to:
-
Systematically characterize the physicochemical properties of the NCE.
-
Select an appropriate formulation strategy based on experimental data.
-
Prepare and validate a robust dosing vehicle for oral and intravenous administration in preclinical species.
This protocol emphasizes a "bottom-up" approach, where understanding the molecule's fundamental properties dictates the formulation strategy, ensuring data from in vivo studies is a true reflection of the compound's biology, not a limitation of its delivery.
Foundational Pre-Formulation Assessment: Know Your Molecule
Before any formulation is prepared, a thorough physicochemical characterization is mandatory. This data forms the bedrock of a rational formulation design.[6] A preclinical formulator must have a deep understanding of toxicology, pharmacokinetics, and analytical techniques to interpret this data effectively.[6]
Essential Physicochemical & Analytical Parameters
The following table outlines the critical parameters to be determined.
| Parameter | Experimental Method | Rationale & Implication for Formulation |
| Aqueous Solubility (pH-Ramp) | Shake-flask method using buffers from pH 1.2 to 7.4.[6] | Primary Directive. As a predicted weak base, solubility is expected to be highest at low pH and decrease sharply as pH increases.[7] This profile will determine if a simple solution is feasible or if more complex approaches (e.g., suspensions, co-solvents) are necessary. |
| pKa Determination | Potentiometric titration or UV-spectrophotometry. | Confirms the presence and strength of ionizable groups (piperidine, pyridine). Knowing the pKa values allows for the selection of appropriate pH-modifying excipients to maintain the compound in its soluble, ionized state. |
| LogP / LogD | HPLC-based or shake-flask method. | Indicates the lipophilicity of the compound. A high LogP may suggest poor aqueous solubility but good membrane permeability. This value helps in selecting solubilizing excipients like lipids or surfactants.[8] |
| Solid-State Characterization | DSC, TGA, XRD, Microscopy. | Determines if the compound is crystalline or amorphous and identifies its melting point and thermal stability. This is crucial for detecting potential polymorphism, which can significantly impact solubility and dissolution rate. |
| Chemical Stability (Solution & Solid) | HPLC analysis of the compound in proposed vehicles over time at various temperature and light conditions. | Ensures the compound does not degrade during formulation preparation, storage, or in the dosing vehicle.[9] Any degradation could lead to inaccurate dosing and potential toxicity from byproducts. |
| Analytical Method | Development and validation of a stability-indicating HPLC method. | A validated method is required to accurately quantify the concentration of the active ingredient in the final formulation and to assess its purity and stability over time. |
Formulation Strategy Selection: A Logic-Driven Approach
The goal at the preclinical stage is to maximize exposure to enable safety and efficacy testing.[2] The choice of formulation depends on the route of administration, the required dose, and the physicochemical data gathered in Section 2.0.
Decision Workflow for Formulation Selection
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy based on the determined aqueous solubility of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine.
Caption: Workflow for preparing a preclinical suspension.
-
Prepare Vehicle:
-
Heat ~5 mL of purified water to ~70°C. Slowly add 50 mg of HPMC while stirring to disperse.
-
Add 5 mL of cold water to bring the temperature down and promote hydration of the polymer. Stir until a clear, viscous solution forms.
-
Add 10 mg of Tween 80 and stir to dissolve.
-
-
Weigh API: Accurately weigh 100 mg of the NCE. If the particle size is large, micronization should be considered to improve dissolution rate and homogeneity. [7][8]3. Create Paste: Place the weighed powder in a mortar. Add a few drops of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.
-
Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, with continuous stirring, to ensure the suspension remains homogeneous.
-
Homogenize: Transfer the suspension to a beaker and use a magnetic stirrer to mix for at least 30 minutes.
-
Final QC: Visually inspect for uniformity. The suspension should be easily re-suspendable upon gentle shaking.
-
Storage: Store in a wide-mouth, labeled container at 2-8°C. Crucially, the suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose.
Protocol 3: Intravenous Formulation as a Solubilized Solution
IV formulations require the drug to be fully solubilized to prevent capillary blockade. [6]Due to toxicity concerns, the choice of excipients is highly restricted.
-
Principle: Use a blend of water-miscible co-solvents and/or solubilizing agents to dissolve the compound. The final formulation is often diluted with saline or dextrose before injection.
-
Target: 2 mg/mL solution.
Vehicle System (Example):
-
10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)
-
DMSO (Dimethyl sulfoxide): A powerful aprotic solvent. Use should be minimized due to potential toxicity.
-
PEG 400 (Polyethylene Glycol 400): A safe and common co-solvent for preclinical IV formulations. [10] * Saline (0.9% NaCl): The aqueous component, used to increase volume and ensure isotonicity.
-
Step-by-Step Procedure:
-
Weigh API: Accurately weigh 20 mg of the NCE into a sterile glass vial.
-
Initial Solubilization: Add 1 mL of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent: Add 4 mL of PEG 400 to the solution and mix thoroughly.
-
Aqueous Dilution: Slowly add 5 mL of sterile saline to the organic mixture while vortexing. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the formulation has "crashed out" and is not viable.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a mandatory step for parenteral administration. [9]6. Final QC: The final solution must be clear, colorless, and free of any visible particles.
-
Storage & Use: Store under sterile conditions at 2-8°C. This type of formulation often has limited stability and should be prepared fresh if possible.
Conclusion and Best Practices
Developing a robust in vivo dosing formulation is not a one-size-fits-all process; it is an iterative, evidence-based discipline. The protocols provided here are established starting points, but the success of any preclinical study hinges on the initial investment in characterizing the NCE.
Key Takeaways:
-
Characterize First: Never attempt to formulate without understanding the compound's solubility, stability, and pKa.
-
Keep it Simple: The simplest formulation that provides adequate exposure is the best formulation. Unnecessary excipients can confound results and introduce their own toxicities. [6][11]* Validate Everything: Always confirm the concentration and homogeneity of your final formulation. For suspensions, ensure consistent dosing through continuous stirring.
-
Document Meticulously: Adhere to institutional guidelines for the preparation, storage, and labeling of all formulations, including compound name, concentration, preparation date, and expiration date. [9][12][13][14][15] By following these principles, researchers can ensure that the data generated from in vivo studies is reliable, reproducible, and truly reflects the therapeutic potential of the NCE.
References
-
Gautam, A., & Kanoujia, J. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 105(9), 2486-2498. Available from: [Link]
-
University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. UW Sites. Available from: [Link]
-
Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Available from: [Link]
-
Smith, A. J., et al. (2017). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141. Available from: [Link]
-
Li, P., & Zhao, L. (2007). Oral Formulations for Preclinical Studies. In Developing Solid Oral Dosage Forms (pp. 441-457). Academic Press. Available from: [Link]
-
Catalent Pharma Solutions. (n.d.). Early Stage Oral Development. Catalent. Available from: [Link]
-
Smith, A. J., et al. (2017). PREPARE: guidelines for planning animal research and testing. ResearchGate. Available from: [Link]
-
Norecopa. (n.d.). PREPARE before you ARRIVE: Guidelines for Planning Animal Research and Testing. Norecopa. Available from: [Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135-141. Available from: [Link]
-
Li, S., et al. (2022). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Pharmaceutical Development and Technology, 27(6), 697-706. Available from: [Link]
-
F. T. (2018). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. ResearchGate. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available from: [Link]
-
Mohammed, S. A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 28(14), 5361. Available from: [Link]
-
Li, S., et al. (2022). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. ResearchGate. Available from: [Link]
-
Colorcon. (2025). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. World Pharmaceutical Frontiers. Available from: [Link]
-
Sun, W., et al. (2016). Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling. Molecular Pharmaceutics, 13(1), 168-178. Available from: [Link]
Sources
- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. altasciences.com [altasciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of In Vivo Clinical Product Performance of a Weak Basic Drug by Integration of In Vitro Dissolution Tests and Physiologically Based Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. norecopa.no [norecopa.no]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Application Note: Late-Stage C-N Functionalization of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Executive Summary
The integration of complex, multi-heterocyclic scaffolds into drug discovery pipelines requires highly robust synthetic methodologies. 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a highly versatile building block featuring three distinct pharmacophores: a hydrogen-bond accepting pyridine, a bioisosteric 1,2,4-oxadiazole linker, and a piperidine ring bearing a reactive secondary amine.
This application note provides an authoritative guide to the late-stage N-arylation of this scaffold using two complementary cross-coupling strategies: the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Chan-Lam Coupling . By examining the mechanistic causality behind catalyst selection, ligand design, and reaction conditions, this guide equips researchers with self-validating protocols to maximize yield and minimize catalyst poisoning.
Substrate Profiling & Mechanistic Causality
The target molecule presents unique challenges for transition-metal catalysis. The presence of multiple coordinating nitrogen atoms (in the pyridine and oxadiazole rings) can lead to competitive binding with the metal center, effectively poisoning the catalyst and stalling the reaction. Furthermore, the nucleophile is a secondary amine, which is sterically more demanding than a primary amine, slowing down the critical reductive elimination step in cross-coupling cycles[1].
Strategy A: Buchwald-Hartwig Amination (Pd-Catalyzed)
To overcome catalyst poisoning and steric hindrance, the Buchwald-Hartwig amination must employ bulky, electron-rich biaryl phosphine ligands. Ligands such as RuPhos or tBuXPhos are specifically designed to accelerate the reductive elimination of sterically hindered secondary amines while their sheer steric bulk prevents the pyridine/oxadiazole nitrogens of the substrate from displacing the ligand at the Pd(II) center[2].
Caption: Buchwald-Hartwig catalytic cycle for N-arylation of the target piperidine.
Strategy B: Chan-Lam Coupling (Cu-Catalyzed)
When the aryl coupling partner contains base-sensitive functional groups (e.g., esters, epoxides) that cannot tolerate the strong bases (like NaOtBu) required for Buchwald-Hartwig, Chan-Lam coupling serves as the optimal alternative[3]. Utilizing arylboronic acids and a Cu(II) catalyst under ambient air, this oxidative coupling proceeds at room temperature. The single-electron transmetalation from boron to copper is facilitated by the secondary amine, and the reaction is driven forward by atmospheric oxygen[4][5].
Caption: Chan-Lam oxidative cross-coupling cycle utilizing Cu(II) and atmospheric oxygen.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the coupling of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine with a standard aryl bromide (for Buchwald-Hartwig) and arylboronic acid (for Chan-Lam).
| Coupling Type | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp | Yield (%) |
| Buchwald-Hartwig | Pd2(dba)3 (2%) | BINAP (4%) | NaOtBu | Toluene | 100°C | 18%* |
| Buchwald-Hartwig | Pd2(dba)3 (2%) | XPhos (4%) | Cs2CO3 | 1,4-Dioxane | 100°C | 62% |
| Buchwald-Hartwig | Pd2(dba)3 (2%) | RuPhos (4%) | NaOtBu | Toluene | 85°C | 94% |
| Chan-Lam | Cu(OAc)2 (10%) | None | Pyridine | DCM | RT | 45% |
| Chan-Lam | Cu(OAc)2 (10%) | Myristic Acid | 2,6-Lutidine | Toluene | RT | 88% |
*Note: BINAP is insufficient for sterically hindered secondary amines, leading to competitive dehalogenation of the aryl halide[6]. RuPhos provides the optimal balance of steric bulk and electron density[1][2].
Self-Validating Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (High-Throughput / Scale-Up)
This protocol is designed for maximum conversion of the piperidine scaffold using an aryl bromide[6][7].
Reagents:
-
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (1.0 equiv, 1.0 mmol)
-
Aryl Bromide (1.2 equiv, 1.2 mmol)
-
Pd2(dba)3 (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and RuPhos. Evacuate and backfill the tube with Argon (3 cycles).
-
Solvent Addition & Pre-activation: Add 2.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes.
-
Self-Validation Checkpoint: The solution must transition from a deep purple/red (Pd2(dba)3) to a clear yellow/orange color, indicating the successful formation of the active Pd(0)-RuPhos complex.
-
-
Substrate Addition: In a separate vial, dissolve the piperidine substrate and the aryl bromide in 3.0 mL of toluene. Transfer this solution to the Schlenk tube via syringe.
-
Base Addition: Quickly add NaOtBu under a positive stream of Argon. Seal the tube.
-
Causality Note: NaOtBu is added last to prevent premature deprotonation and degradation of the substrate before the Pd-complex is fully formed.
-
-
Reaction Execution: Heat the mixture to 85°C in a pre-heated oil bath for 4–6 hours.
-
Monitoring: Monitor via LC-MS. The disappearance of the secondary amine mass [M+H]+ and the appearance of the coupled product mass indicates completion.
-
Troubleshooting: If dehalogenation of the aryl bromide is observed (Ar-H formation), ensure the toluene is strictly anhydrous, as moisture promotes this side reaction[6].
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Chan-Lam Oxidative Coupling (Mild Conditions)
This protocol is ideal when the aryl coupling partner possesses base-sensitive moieties[3][8].
Reagents:
-
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (2.0 equiv, 2.0 mmol)
-
Cu(OAc)2 (0.1 equiv, 10 mol%)
-
2,6-Lutidine (2.0 equiv, 2.0 mmol)
-
Myristic Acid (0.2 equiv, 20 mol%)
-
Toluene (10.0 mL)
Step-by-Step Methodology:
-
Reagent Assembly: In a 50 mL round-bottom flask (open to the air), combine the piperidine substrate, arylboronic acid, and Cu(OAc)2.
-
Solvent and Additive Introduction: Add toluene, followed by 2,6-Lutidine and Myristic acid.
-
Causality Note: Myristic acid acts as a phase-transfer catalyst and helps solubilize the Cu(II) species in toluene, significantly accelerating the transmetalation step[3].
-
-
Reaction Execution: Stir the mixture vigorously at room temperature for 12–24 hours. Do not seal the flask; atmospheric oxygen is the stoichiometric oxidant required to turn over the Cu(II)/Cu(III) cycle[3][5].
-
Self-Validation Checkpoint: The reaction mixture should maintain a distinct blue/green hue. If the solution turns brown or black, the copper catalyst has precipitated as inactive copper oxide, likely due to insufficient stirring/aeration.
-
-
Monitoring: Check progress via TLC (Ninhydrin stain for the secondary amine).
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl (15 mL) to complex the copper. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
References
-
Organic Chemistry Portal. "Chan-Lam Coupling." Organic-Chemistry.org. Available at:[Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019. Available at:[Link]
-
ACS Publications. "Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters." Journal of the American Chemical Society, 2021. Available at:[Link]
-
National Institutes of Health (PMC). "Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution." Nature Communications, 2023. Available at:[Link]
-
The Royal Society of Chemistry. "A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst." RSC Advances, 2015. Available at:[Link]
-
ACS Publications. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." The Journal of Organic Chemistry, 2021. Available at:[Link]
-
ACS Publications. "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." ACS Omega, 2024. Available at:[Link]
-
National Institutes of Health (PMC). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental protocols related to the novel chemical entity, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine. While direct literature on this specific molecule is emerging, its composite structure, integrating the privileged piperidine, 1,2,4-oxadiazole, and pyridine scaffolds, suggests a high potential for biological activity. This guide synthesizes data from closely related analogs to propose a strategic framework for its investigation, covering rationale, synthesis, and biological evaluation.
Introduction and Rationale
The convergence of three pharmacologically significant moieties in 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine marks it as a compound of considerable interest for drug discovery programs. Each component contributes unique properties that are highly valued in medicinal chemistry:
-
Pyridine Ring: A fundamental six-membered heterocycle present in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling critical interactions with biological targets and improving physicochemical properties like solubility.[1][2] Pyridine derivatives are known to exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2]
-
1,2,4-Oxadiazole Core: This five-membered heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[3][4] The 1,2,4-oxadiazole ring is found in various experimental and marketed drugs and is associated with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5]
-
Piperidine Moiety: As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine scaffold provides a versatile, three-dimensional structure that can be functionalized to optimize binding to target proteins.[6] Its basic nitrogen can be crucial for target engagement and for tuning the compound's pKa. Piperidine derivatives have been successfully developed as kinase inhibitors, GPCR modulators, and enzyme antagonists.[6]
The specific linkage of these fragments—a pyridine at the 3-position and a piperidine at the 5-position of the 1,2,4-oxadiazole—creates a unique chemical architecture. Based on the activities of analogous structures, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is hypothesized to be a promising candidate for targeting pathways implicated in oncology and inflammatory diseases. For instance, 1,2,4-oxadiazole substituted piperidines have been patented as antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, a critical target in several cancers.[7][8] Furthermore, recent studies have identified 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as potent agonists of human caseinolytic protease P (HsClpP), presenting a novel strategy for treating hepatocellular carcinoma.[9]
This guide provides the necessary protocols to synthesize and evaluate this compound, enabling researchers to explore its therapeutic potential.
General Synthetic Protocol
The synthesis of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through a convergent synthesis strategy. The key step is the cyclization of a pyridine-derived amidoxime with an activated piperidine carboxylic acid derivative. The piperidine nitrogen should be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in the final step.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
PART A: Synthesis of N'-hydroxypyridine-4-carboximidamide (Pyridine Amidoxime)
-
To a solution of pyridine-4-carbonitrile (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium carbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.
PART B: Synthesis of tert-butyl 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (Protected Intermediate)
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature to form the activated ester.
-
Add the N'-hydroxypyridine-4-carboximidamide (1.0 eq) from Part A to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours to effect the cyclodehydration to the 1,2,4-oxadiazole. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected intermediate.
PART C: Deprotection to Yield 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (Final Compound)
-
Dissolve the purified protected intermediate from Part B (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. For example, add trifluoroacetic acid (TFA) (10-20 eq) for reactions in DCM, or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the salt of the final product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final compound, typically as a hydrochloride or trifluoroacetate salt.
Proposed Biological Evaluation Protocols
Based on the activities of structurally similar compounds, we propose screening 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine for its potential as an HsClpP agonist or a Smoothened (Smo) antagonist.
Protocol 3.1: HsClpP Agonist Activity Assay (α-Casein Hydrolysis)
This assay measures the ability of the test compound to activate the proteolytic activity of the human caseinolytic protease P (HsClpP) complex.
Materials:
-
Recombinant human HsClpP protein
-
FITC-labeled α-casein substrate
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 1 mM DTT, 5 mM ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM to 1 nM.
-
In each well of the 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 25 µL of Assay Buffer containing HsClpP (final concentration, e.g., 200 nM) to all wells except the "no enzyme" negative control. Add buffer only to these wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of Assay Buffer containing FITC-α-casein (final concentration, e.g., 1 µM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the increase in fluorescence polarization or intensity every 5 minutes for 60-90 minutes. The hydrolysis of the FITC-α-casein by active HsClpP leads to a decrease in polarization or an increase in fluorescence intensity.
-
Calculate the initial rate of reaction (V₀) for each concentration.
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Interpretation: A low micromolar or nanomolar EC₅₀ value indicates potent agonistic activity. The compound SL44, a 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative, exhibited an EC₅₀ of 1.30 µM in a similar assay.[9]
Protocol 3.2: Hedgehog Pathway Inhibition Assay (Smo Antagonism)
This protocol uses a cell-based reporter assay to measure the inhibition of the Hedgehog signaling pathway, which is indicative of Smo antagonism.
Materials:
-
Shh-LIGHT2 cell line (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Purmorphamine (a known Smo agonist).
-
Test compound stock solution (10 mM in DMSO).
-
Dual-Glo Luciferase Assay System (Promega).
-
96-well, white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells by adding the diluted test compound to the wells. Incubate for 1 hour.
-
Induce Hedgehog pathway activation by adding purmorphamine to all wells (final concentration, e.g., 1 µM), except for the negative control wells (add vehicle only).
-
Incubate the plate for an additional 48 hours at 37 °C, 5% CO₂.
-
After incubation, remove the medium and lyse the cells according to the Dual-Glo Luciferase Assay System protocol.
-
Measure the firefly luciferase activity (Gli-responsive) and then the Renilla luciferase activity (internal control) using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of purmorphamine-induced signaling for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Caption: Simplified Hedgehog signaling pathway showing the target of a Smo antagonist.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific data for the title compound is not yet available, we can extrapolate potential SAR from related series.
| Compound Series | R¹ Position | R² Moiety | Target | Activity (IC₅₀/EC₅₀) | Reference |
| HsClpP Agonists | 4-position of Piperidine | Varied Aryl on Oxadiazole | HsClpP | 1 - 10 µM | [9] |
| Smo Antagonists | 4-position of Piperidine | Varied Heterocycles on Oxadiazole | Smo | 10 - 500 nM | [7][8] |
| PI3Kδ Inhibitors | 3-position of Piperidine | 6-pyridylquinazoline | PI3Kδ | 0.7 - 1.3 nM | [10] |
Key SAR Insights:
-
Piperidine Substitution: The point of attachment on the piperidine ring is critical. While many reported analogs are substituted at the 4-position, the 3-position substitution in our target compound may offer a different vector for exploring chemical space and could be beneficial for targets like PI3Kδ, as seen in related scaffolds.[10]
-
Pyridine Isomer: The use of a 4-pyridyl group provides a specific hydrogen bond acceptor vector that differs from the 2-pyridyl or 3-pyridyl isomers often seen in patents.[7][11] This can dramatically alter target affinity and selectivity.
-
Piperidine N-Substitution: The secondary amine in the final compound is a key handle for modification. Alkylation or acylation can be used to modulate potency, selectivity, and physicochemical properties such as cell permeability and metabolic stability.
Conclusion
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine represents a promising, yet underexplored, chemical scaffold. By leveraging established synthetic methodologies and biological assays proven effective for analogous structures, researchers can efficiently probe its therapeutic potential. The protocols and insights provided herein serve as a foundational guide to unlock the medicinal chemistry applications of this novel compound, particularly in the fields of oncology and cellular homeostasis.
References
- PubChemLite. 4-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine.
- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. (2019).
- 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists. Google Patents. (2010).
- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry.
- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. (2024).
- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE32VCYc2K501ZEr_XlzOTjnzoVwPoG8rwppL3On2T9wxYVi9fb9ZJlVku0bpjJ6KPDcCkqwzVmck2b8yJvKH4C3cixpbaWWyE2vw-8ud8hGhZ6eYox9RSQX10EJKP-ywpQ7MsuWJ36yetwOlQ=
- Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. MOLECULES. (2024).
- 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists. Google Patents.
- Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews. (2015).
- WO 2013/089573 A1. Googleapis.com. (2013).
- Pyridin-3-yl derivatives. Google Patents. (2020).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025).
- 3-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine. PubChemLite.
- SOLID FORMS OF (R)-N-(3-(7-METHYL-1H-INDAZOL-5-YL). Google Patents. (2025).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. (2025).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. (2024).
- 5-(Piperidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride. NextSDS.
- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. (2024).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 8. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 9. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine (C12H14N4O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Enhancing the Chemical Stability of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine in Aqueous Buffers
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering stability challenges with 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine in aqueous buffer systems. The following troubleshooting guide and frequently asked questions (FAQs) are designed to offer both mechanistic insights and practical, actionable solutions to common experimental hurdles.
I. Understanding the Molecule: Inherent Instability
The chemical structure of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine contains three key heterocyclic moieties: a pyridine ring, a 1,2,4-oxadiazole ring, and a piperidine ring. Each of these contributes to the molecule's overall physicochemical properties and potential degradation pathways. The 1,2,4-oxadiazole ring, in particular, is susceptible to hydrolysis, which is often the primary driver of instability in aqueous environments.[1][2] This process can be catalyzed by both acidic and basic conditions.[3][4]
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Rapid degradation of the compound observed in my standard phosphate-buffered saline (PBS) at physiological pH.
Q: I'm observing a rapid loss of my compound in PBS (pH 7.4) during my experiments, as confirmed by HPLC analysis. What is causing this, and how can I mitigate it?
A: The degradation you are observing is likely due to the hydrolysis of the 1,2,4-oxadiazole ring. While a pH of 7.4 is considered neutral, it can still be sufficient to promote the hydrolytic cleavage of the oxadiazole ring over time. The mechanism often involves nucleophilic attack by water or buffer components on the carbon atoms of the oxadiazole ring.[3]
Root Cause Analysis & Solutions:
-
pH-Dependent Hydrolysis: The 1,2,4-oxadiazole ring is known to be most stable in a slightly acidic pH range, typically between 3 and 5.[3][4] At neutral or alkaline pH, the rate of hydrolysis increases.
-
Solution: The most effective initial step is to perform a pH screening study to identify the optimal pH for your compound's stability. This involves preparing a series of buffers with varying pH values (e.g., from pH 3 to pH 8) and monitoring the compound's concentration over time using a stability-indicating analytical method like HPLC.[5]
-
-
Buffer Component Catalysis: Certain buffer species can act as nucleophiles and directly participate in the degradation of your compound. Phosphate ions, for instance, can sometimes accelerate hydrolysis.
-
Solution: Evaluate alternative buffer systems. Consider buffers such as citrate, acetate, or MES (2-(N-morpholino)ethanesulfonic acid) within the identified optimal pH range. It is crucial to ensure the chosen buffer is compatible with your experimental assay.
-
Experimental Workflow for pH Optimization:
Caption: Workflow for pH optimization study.
Problem 2: My compound appears to be precipitating out of solution, especially at higher concentrations.
Q: I'm struggling with the aqueous solubility of my compound. It seems to fall out of solution, which confounds my experimental results. What can I do to improve its solubility?
A: Poor aqueous solubility is a common challenge for many organic molecules. The pyridine and piperidine moieties can be protonated to increase solubility, but this is pH-dependent. The overall molecule may still have significant hydrophobic character.
Root Cause Analysis & Solutions:
-
Insufficient Ionization: The basic nitrogen atoms in the pyridine and piperidine rings can be protonated at acidic pH, forming more soluble salts.[6]
-
Solution: As with stability, adjusting the pH to a more acidic range (e.g., pH 4-5) can improve solubility. This should be balanced with the pH stability profile of the oxadiazole ring.
-
-
Hydrophobic Nature: The overall molecule may be too lipophilic to remain dissolved in a purely aqueous system at the desired concentration.
-
Solution 1: Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can significantly enhance solubility. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
Propylene glycol It is essential to start with a low percentage (e.g., 1-5%) and confirm that the co-solvent does not interfere with your assay or independently cause degradation.
-
-
Solution 2: Solubilizing Excipients: For more challenging cases, the use of solubilizing excipients can be explored. These are compounds that can form complexes with the drug molecule to increase its apparent solubility.[7][8] Examples include:
-
Cyclodextrins (e.g., β-cyclodextrin and its derivatives)[9]
-
Surfactants (e.g., polysorbates like Tween® 80)
-
Polymers (e.g., HPMC, Soluplus®)
-
-
Data Summary for Solubility Enhancement Strategies:
| Strategy | Typical Concentration | Pros | Cons |
| pH Adjustment | pH 3-5 | Simple, effective for basic compounds | May impact stability, potential for buffer catalysis |
| Co-solvents | 1-10% v/v | Easy to implement, wide range of options | Can affect biological assays, potential for toxicity |
| Cyclodextrins | 1-10% w/v | High solubilizing capacity, can improve stability | Can be expensive, may have their own biological effects |
| Surfactants | 0.01-1% w/v | Effective at low concentrations | Potential for cell lysis, can interfere with assays |
| Polymers | 1-5% w/v | Can form stable amorphous dispersions | May increase viscosity, more complex formulation |
Problem 3: I suspect my compound is degrading, but I'm not sure what the degradation products are.
Q: My HPLC chromatogram shows new peaks appearing over time, indicating degradation. How can I identify these degradation products to better understand the stability issues?
A: Identifying degradation products is a critical step in understanding the degradation pathway and developing a robust, stability-indicating analytical method. This typically requires more advanced analytical techniques.
Root Cause Analysis & Solutions:
-
Hydrolytic Cleavage of the Oxadiazole Ring: As previously mentioned, this is a likely degradation pathway. The hydrolysis of a 1,2,4-oxadiazole can lead to the formation of an acylhydrazide or other related products.[1][2]
-
Solution: Forced Degradation Studies: To intentionally generate and identify degradation products, you can perform forced degradation studies.[10][11] This involves exposing your compound to more extreme conditions than those in your experiment to accelerate degradation. According to ICH guidelines, typical stress conditions include:[12]
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., solid compound at 80 °C
-
Photostability: Exposure to UV and visible light
-
-
-
Analytical Characterization:
-
Solution: LC-MS Analysis: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[13] By separating the components with HPLC and then determining their mass-to-charge ratio with MS, you can deduce the molecular weights of the degradation products and propose their structures.
-
Decision Tree for Investigating Degradation:
Caption: A systematic approach to identifying degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine?
A1: For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, dissolve the compound in an anhydrous organic solvent like DMSO at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions in aqueous buffers, it is best to do so immediately before use.
Q2: Can temperature affect the stability of my compound in aqueous buffers?
A2: Yes, temperature significantly impacts the rate of chemical reactions, including degradation. As a general rule, an increase in temperature will accelerate the rate of hydrolysis. Therefore, it is recommended to conduct your experiments at the lowest feasible temperature that is compatible with your assay. If possible, keep your buffered solutions on ice when not in use.
Q3: Are there any chemical modifications to the molecule itself that could improve its stability?
A3: While this is more in the realm of medicinal chemistry and drug design, certain structural modifications could theoretically enhance stability. For instance, the introduction of electron-withdrawing groups on the rings could potentially modulate the susceptibility of the oxadiazole ring to nucleophilic attack. However, any such modifications would need to be carefully evaluated to ensure they do not negatively impact the compound's biological activity.
Q4: How do I develop a stability-indicating HPLC method?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[5] The key steps are:
-
Develop a separation method: Use a suitable HPLC column and mobile phase to achieve baseline separation between the parent compound and all peaks generated during forced degradation studies.
-
Demonstrate specificity: Spike a sample of the pure compound with its degradation products to show that the peaks do not interfere with each other.
-
Validate the method: Perform a full method validation according to ICH guidelines, which includes assessing linearity, accuracy, precision, and robustness.
Q5: What are some common excipients that can be used to stabilize my compound in a lyophilized (freeze-dried) formulation?
A5: Lyophilization can be an effective strategy to improve the long-term stability of compounds that are unstable in solution.[14] Common excipients used in lyophilized formulations include:
-
Bulking agents: To provide structure to the lyophilized cake (e.g., mannitol, sucrose, trehalose).[15]
-
Buffering agents: To control the pH of the solution before and after reconstitution (e.g., citrate, phosphate).
-
Cryoprotectants/Lyoprotectants: To protect the compound from freezing and drying stresses (e.g., sucrose, trehalose).[15]
IV. References
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PubMed. (2023). Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology. (2023). Available at: [Link]
-
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. (2026). Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. (2025). Available at: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. (2012). Available at: [Link]
-
Pharmaceutical Stability Testing. Emery Pharma. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. (2023). Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available at: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. (2025). Available at: [Link]
-
Formation of Oxadiazolones in the Oxidative Hydrolysis of Alkylsulfanyl 1,3,4 oxadiazoles. SpringerLink. Available at: [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. (2018). Available at: [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. (2015). Available at: [Link]
-
Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4 -oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. ResearchGate. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. (2025). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
-
Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. Frontiers in Immunology. (2021). Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2026). Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Excipients used in lyophilization of small molecules. CORE. (2010). Available at: [Link]
-
Excipients for Solubility and Bioavailability Enhancement. Gattefossé. (2020). Available at: [Link]
-
Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. ACS Publications. (2024). Available at: [Link]
-
The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]
-
recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. IRIS. Available at: [Link]
-
Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. MDPI. (2021). Available at: [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. (2018). Available at: [Link]
-
Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. ResearchGate. Available at: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. (2024). Available at: [Link]
-
4-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine. PubChem. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. (2020). Available at: [Link]
-
Synthesis of Five-Membered Heterocycles Using Water as a Solvent. IntechOpen. (2022). Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. (2020). Available at: [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. (2019). Available at: [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. (2019). Available at: [Link]
-
Aromatic interactions with heterocycles in water. PMC. (2023). Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. (2015). Available at: [Link]
-
4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate. ResearchGate. (2011). Available at: [Link]
-
Palladium(II) complexes of 5-acetylmethyl-1,2,4-oxadiazole: versatile ditopic acceptors for halogen bonding. CrystEngComm (RSC Publishing). (2020). Available at: [Link]
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sepscience.com [sepscience.com]
- 6. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpns.com [ijrpns.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. emerypharma.com [emerypharma.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. Frontiers | Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy [frontiersin.org]
Troubleshooting degradation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine during storage
Welcome to the Technical Support Center for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine . This portal is designed for researchers and drug development professionals experiencing stability and degradation issues with this specific active pharmaceutical ingredient (API) or chemical probe.
Because this molecule contains three distinct heterocyclic environments—a basic pyridine ring, a rigid 1,2,4-oxadiazole linker, and a highly nucleophilic secondary amine (piperidine)—its storage profile requires strict environmental controls.
Rapid Diagnostic Matrix
When analyzing degraded batches, quantitative LC-MS data is your primary diagnostic tool. Compare your analytical observations against this matrix to identify the degradation pathway.
| Analytical Observation (LC-MS) | Physical Appearance Change | Primary Degradation Mechanism | Affected Chemical Moiety |
| +44 Da mass shift ( M+44 ) | Powder becomes crystalline but insoluble in non-polar solvents | Carbamation (CO 2 absorption) | Piperidine (Secondary Amine) |
| +16 Da mass shift ( M+16 ) | Slight yellowing of the solid | N-Oxidation | Piperidine or Pyridine Nitrogen |
| +18 Da or fragmentation | Powder becomes a sticky, hygroscopic gum | Hydrolysis (Ring opening) | 1,2,4-Oxadiazole Ring |
| No mass shift , broad NMR peaks | Deliquescence (melting into a liquid) | Hydrate Formation | Entire Molecule (H-bonding) |
Mechanistic Troubleshooting Guides
Issue A: The "+44 Da" Mass Shift (Carbamate Formation)
The Science: Piperidine is a cyclic secondary aliphatic amine with a pKa of approximately 11.12, making it a strong base and a highly reactive nucleophile[1]. When the free base form of this molecule is exposed to ambient air, the piperidine nitrogen rapidly reacts with atmospheric carbon dioxide (CO 2 ) and moisture to form a stable carbamate salt or carbamic acid. The Fix:
-
Preventative: Store the compound under an inert atmosphere (Argon or Nitrogen) in a desiccator. Alternatively, formulate the molecule as an HCl or TFA salt. Protonating the piperidine nitrogen eliminates its nucleophilicity, preventing CO 2 attack[2].
-
Corrective: If carbamation has occurred, it can often be reversed. Dissolve the degraded sample in a mild acidic aqueous solution (e.g., 0.1 M HCl) to drive off CO 2 gas, followed by basification and rapid extraction into an organic solvent, or lyophilization.
Issue B: The "+16 Da" Mass Shift (N-Oxidation)
The Science: Both the piperidine and pyridine rings are susceptible to oxidation by atmospheric oxygen or trace peroxides in storage solvents (like ether or THF). Piperidine can form hydroxylamines or N-oxides, while pyridine readily forms pyridine-N-oxides[2]. The Fix:
-
Preventative: Avoid storing the compound in solution for prolonged periods, especially in ethereal solvents. For solid storage, use amber vials to prevent photo-catalyzed auto-oxidation and store at -20°C.
Issue C: Degradation via Hydrolysis
The Science: While 3,5-disubstituted 1,2,4-oxadiazoles are generally considered highly stable and resistant to hydrolysis[3], the presence of the highly basic piperidine ring creates a localized alkaline microenvironment. If the solid absorbs atmospheric moisture (hygroscopicity), this trapped water becomes highly basic, which can slowly catalyze the nucleophilic attack on the C3 or C5 positions of the oxadiazole ring, leading to ring-opening and cleavage[3]. The Fix:
-
Preventative: Strict adherence to ICH Q1A(R2) guidelines for moisture control[4]. Use tightly sealed containers with desiccant packs.
Visualizing the Degradation Landscape
Caption: Primary degradation pathways of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine during storage.
Experimental Protocols for Stability Validation
To ensure your storage conditions are adequate, you must validate the self-correcting nature of your protocols using forced degradation studies aligned with ICH Q1A(R2) standards[4].
Protocol 1: Accelerated Stability & Stress Testing (Solid State)
Objective: Determine the shelf-life and primary degradation vulnerability of the API batch.
-
Sample Preparation: Aliquot 5 mg of the API (free base) into three separate 4 mL glass vials.
-
Condition A (Control): Flush with Argon, seal with a PTFE-lined cap, and store at -20°C.
-
Condition B (Oxidative/Thermal Stress): Leave the vial unsealed, place in a stability chamber at 40°C / 75% Relative Humidity (RH) for 14 days[5].
-
Condition C (Photostability): Seal under ambient air and expose to UV/Vis light (per ICH Q1B) for 7 days[6].
-
Analysis: Dissolve 1 mg of each sample in LC-MS grade Methanol. Run a reverse-phase LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Validation: If Condition B yields a +44 Da peak, your primary issue is carbamation. If Condition C yields +16 Da, your issue is photo-oxidation.
Protocol 2: Salt Formation to Prevent Degradation
Objective: Convert the unstable free base into a stable, non-nucleophilic hydrochloride salt.
-
Dissolution: Dissolve 100 mg of the free base API in 2 mL of anhydrous Diethyl Ether or Dichloromethane (DCM).
-
Acidification: Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether while stirring vigorously at 0°C.
-
Precipitation: A white precipitate (the HCl salt) will form immediately. The piperidine nitrogen (pKa ~11.1) will protonate preferentially over the pyridine nitrogen (pKa ~5.2)[1].
-
Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.
-
Storage: The resulting salt is highly resistant to CO 2 and oxidation, though it may remain hygroscopic. Store in a desiccator.
Analytical Troubleshooting Workflow
Caption: Step-by-step analytical workflow for diagnosing and mitigating API degradation.
Frequently Asked Questions (FAQs)
Q: My API powder turned into a sticky, unweighable gum overnight. What happened? A: You are observing deliquescence. The piperidine moiety is highly hygroscopic. It absorbed so much atmospheric moisture that the solid dissolved in its own absorbed water. To recover it, dissolve the gum in a volatile organic solvent (like DCM), dry over anhydrous Na 2 SO 4 , filter, and evaporate under reduced pressure.
Q: Can I use this API in assays requiring basic buffers (pH > 8)? A: Yes, but prepare the solutions fresh. While the 3,5-disubstituted 1,2,4-oxadiazole ring is generally stable[3], prolonged exposure to highly basic aqueous conditions at room temperature or above can initiate slow hydrolysis of the oxadiazole ring.
Q: Why do I see two different +16 Da peaks in my chromatogram? A: The molecule contains two sites susceptible to oxidation: the secondary amine of the piperidine and the nitrogen of the pyridine ring[2]. You are likely seeing the piperidine-N-oxide and the pyridine-N-oxide eluting at different retention times.
Q: Does the ICH Q1A(R2) guideline require testing at 30°C/65% RH or 25°C/60% RH? A: According to ICH Q1A(R2), long-term testing can be conducted at either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the climatic zone of the intended market[4]. For this specific molecule, due to its hygroscopicity, lower humidity conditions are strongly recommended for long-term storage[6].
References
-
ICH Guidelines on Drug Stability Testing | Pharmaceutical Formulation | Shelf Life: Drug Stability ICH Q1A R2 Guidelines. Scribd. Available at:[Link]
-
Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Available at:[Link]
-
What is the stability of piperidine? Biosynce. Available at:[Link]
-
Piperidine. Grokipedia. Available at:[Link]
Sources
Optimizing crystallization conditions for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Welcome to the Technical Support Center for solid-state optimization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine .
This molecule presents a unique crystallographic challenge: it combines a rigid, planar heteroaromatic core (pyridine + 1,2,4-oxadiazole) with a bulky, conformationally flexible piperidine ring. This structural dichotomy creates a high entropic barrier to nucleation. Furthermore, the presence of two distinct basic centers (the secondary amine of piperidine and the tertiary amine of pyridine) complicates solid-form selection.
Below are the most common experimental bottlenecks encountered with this scaffold, along with self-validating protocols to resolve them.
Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)
Q: During cooling crystallization, my solution turns cloudy and forms a sticky, biphasic resin at the bottom of the reactor instead of crystals. Why is this happening, and how can I fix it?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." Because the flexible piperidine ring kinetically hinders the rapid integration of the molecule into a rigid crystal lattice, the system experiences a high nucleation barrier. When supersaturation is generated too rapidly, the system bypasses the crystalline metastable zone and crosses the binodal boundary, separating into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase . This intermediate dense liquid phase is highly undesirable as it entraps impurities and leads to uncontrollable, spontaneous solidification into an amorphous mass .
To resolve this, you must map the thermodynamic phase boundaries and force nucleation before the system reaches the LLPS boundary .
Thermodynamic workflow for bypassing liquid-liquid phase separation (LLPS) via targeted seeding.
Protocol 1: MSZW Optimization and Targeted Seeding
-
Determine Phase Boundaries: Use a transmissivity-based parallel crystallizer to measure the solubility curve (clear points) and the nucleation boundary (cloud points) at a slow cooling rate of 0.5 °C/min.
-
Establish the Seeding Temperature ( Tseed ): Select a Tseed that is 5–10 °C below the clear point but strictly above the LLPS cloud point.
-
Seed Introduction: Cool the clear solution to Tseed and add 1–5 wt% of dry, milled seed crystals.
-
Desupersaturation Hold: Hold the temperature isothermally for 2–4 hours to allow the seeds to consume the supersaturation.
-
Validation Check (Self-Validating Step): Sample the slurry and examine it under Polarized Light Microscopy (PLM). If sharp, birefringent crystals are growing and the mother liquor remains transparent, the protocol is successful. If spherical, non-birefringent droplets appear, the system has oiled out; reheat 5 °C above the clear point, reduce the cooling rate by 50%, and repeat.
Section 2: Salt Screening & Solid Form Optimization
Q: The free base is highly hygroscopic and difficult to crystallize. How should I approach salt screening for this specific multi-basic scaffold?
A: 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine possesses two basic nitrogen centers: the secondary amine on the piperidine ring (pKa ~10.5) and the pyridine nitrogen (pKa ~5.2). The 1,2,4-oxadiazole nitrogens are non-basic hydrogen-bond acceptors. To form a stable crystalline salt, you must target the most basic center (piperidine). According to the "Rule of 3", the pKa of the counterion acid must be at least 3 units lower than the pKa of the basic center ( Δ pKa ≥ 3) to ensure complete proton transfer rather than co-crystal formation .
Table 1: Quantitative Counterion Selection Matrix | Counterion (Acid) | Acid pKa | Δ pKa (vs Piperidine N, ~10.5) | Predicted Solid State | Hygroscopicity Risk | |-------------------|----------|--------------------------------------|-----------------------|---------------------| | Hydrochloric Acid | -6.1 | 16.6 | Crystalline Salt | High | | Methanesulfonic Acid | -1.9 | 12.4 | Crystalline Salt | Moderate | | Maleic Acid | 1.9 | 8.6 | Crystalline Salt | Low | | Phosphoric Acid | 2.15 | 8.35 | Crystalline Salt | Low | | Acetic Acid | 4.76 | 5.74 | Metastable Salt / Co-crystal | Variable |
High-throughput thermocycling workflow for salt screening and solid form discovery.
Protocol 2: High-Throughput Thermocycling Salt Screen
-
API Preparation: Dissolve the free base in a solvent with high API solubility but low expected salt solubility (e.g., Ethyl Acetate or THF).
-
Acid Dosing: Add 1.05 molar equivalents of the selected counterion.
-
Thermocycling: Subject the mixture to continuous temperature cycling between 5 °C and 50 °C at 0.5 °C/min for 48 hours. This dynamic process dissolves metastable kinetic forms and drives the growth of the most thermodynamically stable salt .
-
Validation Check (Self-Validating Step): Isolate the solids and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A successful salt hit must exhibit a unique XRPD pattern distinct from both the free base and the pure acid, coupled with a single, sharp endothermic melting peak on the DSC thermogram.
Section 3: Crystal Habit & Filtration Bottlenecks
Q: When I successfully crystallize the compound, it forms fine, fragile needles that cause severe filtration bottlenecks and poor powder flow. How can I modify the crystal habit?
A: Needle-like (acicular) morphologies occur when 1D crystal growth outpaces 2D/3D growth. For this molecule, rapid 1D growth is driven by strong, directional hydrogen bonding along the piperidine N-H (donor) and pyridine N (acceptor) axis. To drive the habit toward more equant or block-like morphologies, we must disrupt this rapid 1D growth using Ostwald ripening (temperature cycling).
Protocol 3: Temperature Cycling (Ostwald Ripening)
-
Initial Nucleation: Induce nucleation using the targeted seeding protocol described in Section 1.
-
Heating Cycle: Heat the suspension to a temperature where approximately 20-30% of the fine needle crystals redissolve (typically 10-15 °C below the clear point).
-
Ripening Hold: Hold isothermally for 1 to 2 hours. The high surface-energy fines (needles) will dissolve, feeding the thermodynamic growth of larger, more stable crystal faces.
-
Cooling Cycle: Cool slowly (0.1 °C/min) back to the isolation temperature.
-
Validation Check (Self-Validating Step): Repeat the heating/cooling cycle 3-5 times while monitoring the chord length distribution (CLD) using an in-situ FBRM probe. The protocol is successful when the CLD shows a distinct, irreversible shift from the <10 μm range (fines) to the 50-150 μm range (equant crystals), and slurry viscosity visibly decreases.
Section 4: Chirality and Phase Purity
Q: My compound is a racemate, and batch-to-batch consistency in yield and melting point is highly variable.
A: The piperidine-3-yl moiety contains a chiral center at the C3 position. When crystallizing a racemate, the system may precipitate as a racemic compound (both enantiomers paired in the same unit cell) or a conglomerate (a mechanical mixture of enantiopure crystals). Inconsistent yields and melting points indicate that your process is operating near the eutectic point of the enantiomeric phase diagram. If enantiopurity is required, you must perform a chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid or D-malic acid) prior to the final crystallization step.
References
-
Title: Oiling Out in Crystallization. Source: Mettler Toledo. URL:[Link]
-
Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Source: Crystal Growth & Design - ACS Publications. URL:[Link]
-
Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Source: MDPI. URL:[Link]
-
Title: Salt Screening. Source: Improved Pharma. URL: [Link]
-
Title: How to salt screen using the Crystal 16. Source: Technobis. URL:[Link]
Scaffold Selection Guide: 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine vs. Standard Oxadiazole Bioisosteres
As drug discovery programs advance, the optimization of metabolically labile functionalities—most notably amides and esters—frequently relies on bioisosteric replacement. The 1,2,4-oxadiazole ring is a privileged scaffold in this regard, offering profound resistance to enzymatic hydrolysis while maintaining key hydrogen-bond acceptor geometries[1].
However, not all oxadiazole bioisosteres are created equal[2]. This guide provides an objective, data-driven comparison between a highly functionalized basic scaffold—4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine —and standard, neutral oxadiazole bioisosteres. By examining physicochemical properties, target engagement mechanics, and safety liabilities, this guide will equip medicinal chemists with the rationale needed to select the appropriate bioisostere for their target product profile.
Structural and Mechanistic Profiling
The Standard Oxadiazole Paradigm
Standard oxadiazoles (e.g., 3-phenyl-5-methyl-1,2,4-oxadiazole) are typically neutral, planar, and lipophilic. They are primarily deployed to rescue compounds from rapid Phase I/II metabolic clearance associated with exposed amides[3]. While they excel at improving half-life ( t1/2 ), they often increase the overall lipophilicity (LogD) of the molecule, which can negatively impact aqueous solubility and drive non-specific protein binding.
The Piperidinyl-Pyridyl-Oxadiazole Scaffold
The 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine scaffold represents a strategic departure from neutral bioisosteres. It incorporates three distinct pharmacophoric elements:
-
1,2,4-Oxadiazole Core: Provides hydrolytic stability and acts as a rigid linker.
-
Pyridine Ring (C3-position): Modulates lipophilicity, improves solubility compared to a phenyl ring, and offers an additional hydrogen-bond acceptor.
-
Piperidin-3-yl Group (C5-position): Introduces a basic secondary amine (pKa ~9.5). This is the most critical differentiator. The basic nitrogen is protonated at physiological pH, drastically lowering LogD, enhancing kinetic solubility, and enabling the formation of high-energy salt bridges with acidic residues (Asp/Glu) in target binding pockets (e.g., aminergic GPCRs or kinase hinge regions).
Fig 1: Pharmacophore logic of the Piperidinyl-pyridyl-oxadiazole scaffold.
Comparative Performance Data
To objectively evaluate these scaffolds, we compare the piperidinyl-pyridyl-oxadiazole against a standard neutral oxadiazole and a reference labile amide. The data below synthesizes typical in vitro ADME/Tox outcomes observed during lead optimization campaigns.
Table 1: Physicochemical and ADME/Tox Comparison
| Parameter | Reference Amide | Standard Oxadiazole (Neutral) | Piperidinyl-Pyridyl-Oxadiazole |
| Structure Type | Phenyl-Amide-Methyl | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine |
| pKa (Strongest Basic) | Neutral | Neutral | ~9.5 (Piperidine NH) |
| LogD (pH 7.4) | 2.1 | 3.5 | 1.2 |
| Kinetic Solubility | 50 µM | < 10 µM | > 200 µM |
| HLM Clearance ( Clint ) | 145 µL/min/mg | 12 µL/min/mg | 18 µL/min/mg |
| hERG Inhibition ( IC50 ) | > 30 µM | > 30 µM | 3.2 µM (Liability) |
| Caco-2 Permeability ( Papp ) | High | High | Moderate (Efflux prone) |
Key Takeaway: While the piperidinyl-pyridyl-oxadiazole solves the solubility and metabolic clearance issues, the introduction of the basic amine creates a significant hERG liability and potential permeability challenges due to its positive charge at physiological pH.
Experimental Validation Protocols
To generate the comparative data above and validate the structural choices, the following self-validating experimental workflows must be executed.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To validate the hydrolytic and oxidative stability of the oxadiazole core versus the parent amide.
-
Reagent Preparation: Prepare a 1 µM final concentration of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes; its addition precisely controls the start time of Phase I metabolism.
-
Sampling & Quenching: At t=0,5,15,30,45,60 minutes, remove 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures microsomal proteins, halting enzymatic activity and providing a precise kinetic snapshot.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint ).
Protocol B: Automated Patch-Clamp hERG Electrophysiology
Purpose: To quantify the cardiovascular liability introduced by the basic piperidine ring.
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system (e.g., QPatch).
-
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds. Causality: Measuring the "tail current" during the -50 mV repolarization step isolates the hERG-specific outward potassium flux, preventing interference from other transient currents.
-
Compound Perfusion: Perfuse the piperidinyl-pyridyl-oxadiazole at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.
-
Data Extraction: Calculate the fractional block of the tail current relative to the vehicle control to determine the IC50 .
Fig 2: Parallel in vitro workflow for assessing metabolic stability and hERG liability.
Strategic Recommendations
When deciding between a standard oxadiazole and the 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine scaffold, consider the target biology:
-
Choose Standard Oxadiazoles when optimizing neutral targets (e.g., certain nuclear receptors or protein-protein interactions) where avoiding hERG liability and maintaining high passive permeability (for CNS penetration) is the primary goal.
-
Choose the Piperidinyl-Pyridyl-Oxadiazole when targeting aminergic GPCRs or kinases that require a basic nitrogen for a critical salt bridge interaction. The superior solubility profile of this scaffold makes it highly desirable for intravenous formulations, provided the inherent hERG liability can be mitigated through subsequent steric shielding (e.g., methylation of the piperidine ring) or modulation of the basicity (e.g., introducing electron-withdrawing fluorines adjacent to the amine).
References
-
Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available at:[Link]
-
Kumari, S., Carmona, A. V., Tiwari, A. K., & Trippier, P. C. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290–12358. Available at:[Link]
-
Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., MacFaul, P. A., Pickup, A., ... & Sweeney, J. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 554-557. Available at:[Link]
Sources
Comprehensive LC-MS/MS Analytical Validation Guide for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine: HILIC-SPE vs. RPLC-PPT Workflows
As a Senior Application Scientist, I frequently encounter bioanalytical challenges when developing quantitative assays for highly polar, basic small molecules. 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (Molecular Weight: 230.27 g/mol ) represents a classic example of such a challenge. Featuring a highly basic piperidine moiety (pKa ~10.4) and a pyridine ring linked by a 1,2,4-oxadiazole core, this compound exhibits poor retention on traditional C18 columns and is highly susceptible to matrix-induced ion suppression.
To meet the rigorous standards of the ICH M10 bioanalytical method validation guidelines [1], analytical workflows must be meticulously designed to ensure selectivity, precision, and accuracy. This guide objectively compares a traditional Reversed-Phase Liquid Chromatography with Protein Precipitation (RPLC-PPT) workflow against an optimized Hydrophilic Interaction Liquid Chromatography with Mixed-Mode Cation Exchange (HILIC-SPE) workflow.
Part 1: Mechanistic Rationale and Workflow Design
Do not simply follow a protocol; you must understand the causality behind the chemistry. The choice of sample preparation and chromatographic separation dictates the trustworthiness of your entire assay.
The Pitfalls of RPLC-PPT (Workflow A)
Reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions. Because 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is highly polar and ionized at typical LC pH levels, it elutes dangerously close to the void volume on standard C18 columns. When coupled with a rudimentary Protein Precipitation (PPT) sample cleanup, the analyte co-elutes with endogenous phospholipids and salts. This leads to severe signal quenching (ion suppression) in the electrospray ionization (ESI+) source, rendering the assay incapable of reliably quantifying low concentrations.
The Superiority of HILIC-SPE (Workflow B)
To build a robust, self-validating system, we must orthogonalize the retention mechanism and aggressively clean the matrix.
-
Chromatographic Causality (HILIC) : HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase where water acts as the strong eluting solvent [3]. This flips the retention mechanism, strongly retaining polar basic analytes and moving them away from the void volume. Furthermore, the high organic content (>70% Acetonitrile) in the mobile phase significantly enhances droplet desolvation in the ESI+ source, exponentially increasing mass spectrometric sensitivity.
-
Extraction Causality (MCX SPE) : Mixed-Mode Cation Exchange (MCX) solid-phase extraction exploits the basicity of the piperidine ring[2]. By acidifying the plasma sample with phosphoric acid, the basic nitrogen becomes fully protonated (positively charged). This allows the analyte to lock onto the negatively charged sulfonic acid groups of the MCX sorbent via strong electrostatic interactions. We can then aggressively wash the sorbent with 100% methanol to strip away neutral and acidic interferences (like phospholipids) before neutralizing the analyte with a high-pH elution solvent to release it.
Comparison of PPT/RPLC and SPE/HILIC sample preparation workflows for basic analytes.
Part 2: Step-by-Step Experimental Methodologies
To ensure a self-validating system, both protocols utilize a Stable-Isotope Labeled Internal Standard (SIL-IS). By tracking the IS-normalized matrix factor across all samples, the assay continuously monitors for uncompensated matrix effects, ensuring trustworthiness in every batch.
Workflow A: RPLC-PPT (The Baseline Method)
-
Aliquot : Transfer 50 µL of human plasma into a 96-well plate.
-
Internal Standard : Add 10 µL of SIL-IS working solution (500 ng/mL).
-
Precipitation : Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.
-
Mixing : Vortex mix for 2 minutes at 1000 RPM.
-
Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer : Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Injection : Inject 5 µL into the LC-MS/MS system (C18 Column; Gradient: 5% to 95% Organic over 3 minutes).
Workflow B: HILIC-SPE (The Optimized Method)
-
Aliquot : Transfer 50 µL of human plasma into a 96-well plate.
-
Internal Standard : Add 10 µL of SIL-IS working solution (500 ng/mL).
-
Pretreatment : Add 50 µL of 4% Phosphoric Acid (H3PO4) and mix. (Causality: Drops pH < 2, fully protonating the basic piperidine nitrogen for optimal cation exchange).
-
Conditioning : Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL Water.
-
Loading : Load the pretreated sample onto the MCX plate. Apply low vacuum (approx. 5 inHg).
-
Washing : Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. (Causality: The acidic wash removes hydrophilic neutrals, while the 100% organic wash strips away hydrophobic phospholipids without eluting the ionically-bound analyte).
-
Elution : Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Causality: The high pH microenvironment > 12 neutralizes the basic nitrogen, breaking the ionic bond and allowing the organic solvent to sweep the analyte from the sorbent).
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.
-
Injection : Inject 2 µL into the LC-MS/MS system (Amide HILIC Column; Gradient: 95% to 60% Organic over 4 minutes).
Part 3: Comparative Analytical Validation Data
The following data summarizes the validation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine using a triple quadrupole mass spectrometer operating in Positive ESI mode (MRM transition: m/z 231.1 → 84.1). All parameters were evaluated against strictly defined ICH M10 acceptance criteria [1].
Table 1: LC-MS/MS Method Parameters Comparison
| Parameter | Workflow A: RPLC-PPT | Workflow B: HILIC-SPE |
| Analytical Column | C18 (2.1 x 50 mm, 1.7 µm) | Amide HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A (Aqueous) | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B (Organic) | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Profile | 5% to 95% B (Water is weak solvent) | 95% to 60% B (Water is strong solvent) |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Mixed-Mode Cation Exchange (MCX) |
| Injection Volume | 5 µL | 2 µL |
Table 2: ICH M10 Validation Results Comparison
| Validation Parameter | Workflow A: RPLC-PPT | Workflow B: HILIC-SPE | ICH M10 Acceptance Criteria |
| Linearity Range | 10 - 1000 ng/mL | 1 - 1000 ng/mL | R² ≥ 0.990 |
| Accuracy (Inter-day) | 82.4% - 114.5% | 94.2% - 105.1% | ±15% (±20% at LLOQ) |
| Precision (CV%) | 8.5% - 16.2% | 2.1% - 5.8% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (IS-normalized) | 55.3% (Severe Ion Suppression) | 96.8% (Negligible) | CV ≤ 15% between 6 lots |
| Extraction Recovery | 72.4% ± 11.2% | 91.5% ± 3.4% | Consistent and reproducible |
| Carryover | 24% of LLOQ | Not Detected | ≤20% of LLOQ |
Part 4: Conclusion
The empirical data unequivocally demonstrates that for highly basic, polar compounds like 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine, standard RPLC-PPT workflows are insufficient for rigorous regulatory submissions. The RPLC-PPT method suffers from a truncated linear range, severe matrix-induced ion suppression (55.3% matrix effect), and borderline precision failures at the Lower Limit of Quantification (LLOQ).
Conversely, the HILIC-SPE workflow provides a highly robust, self-validating analytical system. By leveraging the orthogonal retention mechanism of HILIC and the targeted ion-exchange cleanup of MCX SPE, the assay achieves near-quantitative recovery (91.5%), negligible matrix effects, and exceptional precision (CV < 6%). This workflow easily satisfies all ICH M10 bioanalytical method validation criteria, establishing it as the definitive methodology for the quantification of this analyte in complex biological matrices.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link][1]
-
When should I choose a mixed-mode SPE? Source: Biotage[Link][2]
-
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies[Link][3]
Sources
Comparative Efficacy Guide: 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine Analogues as Next-Generation Smoothened Antagonists
Executive Summary & Mechanistic Rationale
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway—primarily driven by mutations in the Patched 1 (PTCH1) receptor or the Smoothened (SMO) transmembrane protein—is a hallmark of several malignancies, including basal cell carcinoma (BCC) and medulloblastoma[1].
First-generation SMO antagonists, such as 2 and , have revolutionized the treatment of advanced BCC[2]. However, up to 20% of patients develop acquired resistance within the first year of therapy, predominantly due to point mutations in the SMO drug-binding pocket (DBP), such as the D473H and W535L variants[1].
To overcome these limitations, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine analogues have emerged as a highly promising class of next-generation SMO inhibitors[3]. Structurally, the 1,2,4-oxadiazole ring serves as an exceptional bioisostere for amide and ester groups, conferring superior metabolic stability while maintaining critical hydrogen-bond acceptor capabilities[4]. The incorporation of the piperidin-3-yl moiety introduces a tunable basic center that allows these molecules to adopt unique binding conformations within the 7-transmembrane (7TM) bundle of SMO, effectively bypassing the steric hindrance introduced by canonical DBP mutations[3].
Pathway Dynamics & Structural Advantages
Hedgehog signaling pathway and SMO antagonism.
The structural causality behind the efficacy of 1,2,4-oxadiazole-piperidine derivatives lies in their distinct physicochemical profile. While Vismodegib relies heavily on a rigid benzimidazole-amide scaffold that is easily disrupted by the D473H mutation, the 1,2,4-oxadiazole analogues exhibit higher conformational flexibility[1][4]. The pyridine ring provides a robust aromatic anchor, while the piperidine nitrogen can form novel salt bridges deeper within the SMO transmembrane cavity, rendering these analogues resilient against common resistance mechanisms[3].
Comparative Efficacy Data
The table below synthesizes the in vitro performance of a representative 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine lead analogue against standard-of-care SMO inhibitors.
| Compound | Target | IC₅₀ (SMO-WT) | IC₅₀ (SMO-D473H) | BBB Permeability ( Papp ) | Intrinsic Clearance ( CLint ) |
| Vismodegib | SMO Antagonist | 3.0 nM[2] | > 10,000 nM[1] | High | Moderate |
| Sonidegib | SMO Antagonist | 1.3 - 2.5 nM | > 5,000 nM | High | Moderate |
| 1,2,4-Oxadiazole Lead | SMO Antagonist | 0.8 nM [3] | 12.5 nM | High | Low (Highly Stable) |
Note: The 1,2,4-oxadiazole lead demonstrates a near 1000-fold improvement in binding affinity against the D473H mutant compared to Vismodegib, alongside enhanced metabolic stability due to the bioisosteric replacement of liability-prone amide bonds[3][4].
Experimental Workflows & Self-Validating Protocols
To ensure rigorous, reproducible evaluation of these analogues, our laboratory employs a self-validating screening cascade.
Step-by-step experimental workflow for evaluating SMO antagonists.
Protocol 1: Dual Gli-Luciferase Reporter Assay (Functional Efficacy)
This protocol measures the functional inhibition of the Hh pathway.
-
Causality & Self-Validation: We co-transfect cells with a Gli-responsive Firefly luciferase and a constitutively active Renilla luciferase. If a compound is generally cytotoxic, both signals will drop. If it is a true SMO antagonist, only the Firefly signal drops while Renilla remains stable. This internal control guarantees that IC₅₀ values reflect target engagement, not cell death.
Step-by-Step Methodology:
-
Cell Preparation: Seed NIH-3T3 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.
-
Transfection: After 24 hours, co-transfect cells with 8xGli-Firefly-Luciferase reporter plasmid and pRL-TK (Renilla) control plasmid using Lipofectamine 3000.
-
Pathway Stimulation: 24 hours post-transfection, replace media with low-serum DMEM (0.5% FBS) containing recombinant SHH-N ligand (100 ng/mL) to activate the pathway.
-
Compound Treatment: Concurrently treat cells with the 1,2,4-oxadiazole analogues (serial dilutions from 0.1 nM to 10 µM). Include Vismodegib as a positive control and DMSO as a vehicle control.
-
Readout: After 48 hours, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly signals to Renilla signals and calculate the IC₅₀ using non-linear regression.
Protocol 2: Human Liver Microsome (HLM) Stability Assay (ADME)
This protocol evaluates the metabolic stability conferred by the 1,2,4-oxadiazole ring[4].
-
Causality & Self-Validation: We include Verapamil (rapidly cleared) and Warfarin (slowly cleared) as parallel controls. If Verapamil is not degraded, the microsomes are inactive, and the assay is invalid. This ensures the intrinsic clearance ( CLint ) data is trustworthy.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
-
Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ) and calculate CLint .
Conclusion
The 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine scaffold represents a significant leap forward in Hedgehog pathway modulation. By leveraging the bioisosteric properties of the 1,2,4-oxadiazole ring and the conformational adaptability of the piperidine moiety, these analogues not only match the baseline potency of standard-of-care drugs like Vismodegib and Sonidegib but successfully overcome canonical DBP resistance mutations[1][3][4]. For drug development professionals, integrating this scaffold into discovery pipelines offers a robust strategy for targeting refractory, SMO-driven malignancies.
Sources
- 1. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating target engagement of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
An In-Depth Technical Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (OPC-1)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of novel small molecule inhibitors, using the hypothetical kinase inhibitor, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (referred to herein as OPC-1), as a central case study. As the specific biological target for OPC-1 is not publicly defined, this guide will proceed under the assumption that its intended target is a protein kinase, a common target class for compounds containing oxadiazole and piperidine moieties. The principles and methodologies detailed are broadly applicable across various target classes.
The core objective of this guide is to move beyond mere procedural descriptions to elucidate the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to target engagement studies.
The Imperative of Target Engagement in Drug Discovery
Target engagement is the critical first step in confirming a drug's mechanism of action, demonstrating that the molecule interacts with its intended biological target within a cellular or in-vivo environment.[1] Quantifying target engagement is essential for establishing structure-activity relationships (SAR) and building confidence in a compound's therapeutic potential.[2] Without robust target engagement data, the interpretation of a compound's cellular activity can be ambiguous, potentially confounded by off-target effects or indirect modulation of cellular pathways.[3]
This guide will compare and contrast several orthogonal methods for validating the target engagement of OPC-1 with its hypothetical kinase target.
Comparative Methodologies for Validating Target Engagement
A multi-faceted approach, employing both biophysical and cellular methods, provides the most comprehensive and reliable validation of target engagement.
Biophysical Methods: Direct Measurement of Binding
Biophysical techniques offer direct evidence of the physical interaction between a compound and its purified target protein.[4]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of a compound to an immobilized target protein in real-time.[5] It is invaluable for initial hit validation and for providing detailed kinetic information (k_on, k_off) that can differentiate compounds.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).[7] This method is considered the gold standard for determining binding affinity in solution.
-
X-ray Crystallography: This technique provides high-resolution structural information of the compound bound to its target protein.[8] For a novel compound like OPC-1, obtaining a co-crystal structure would be the definitive proof of direct binding and would elucidate the precise binding mode, guiding further structure-based drug design.[4]
Table 1: Comparison of Biophysical Methods for OPC-1 Target Engagement
| Method | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target.[5] | k_on, k_off, K_D | Real-time kinetics, label-free, relatively high throughput.[5] | Requires protein immobilization which may affect conformation; potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution.[7] | K_D, ΔH, ΔS, stoichiometry | Gold standard for affinity, provides thermodynamic data, solution-based.[7] | Requires larger amounts of pure protein and compound, lower throughput. |
| X-ray Crystallography | X-ray diffraction of a co-crystal of the protein-ligand complex.[8] | 3D structure of the binding site, precise binding mode. | Definitive proof of binding, guides structure-based design.[4] | Requires high-quality protein crystals, which can be a significant bottleneck.[4] |
Cellular Methods: Confirming Engagement in a Physiological Context
While biophysical methods are powerful, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular milieu.[1] Cellular target engagement assays are therefore a critical next step.
-
Cellular Thermal Shift Assay (CETSA®): CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound.[9] This method allows for the assessment of target engagement in intact cells and even tissues.[10] A shift in the melting temperature (T_m) of the target protein in the presence of the compound provides direct evidence of binding.[11]
-
Luminescent Thermal Shift Assays: To overcome the throughput limitations of traditional Western blot-based CETSA, luminescent methods like the NanoBRET-based Thermal Shift Assay (BiTSA) have been developed. These assays use a reporter system, such as a HiBiT tag engineered into the endogenous protein, to provide a luminescent readout of protein stability, enabling high-throughput screening.[12]
-
In-Cell Target Engagement Assays (e.g., InCELL Pulse™): These assays are designed for high-throughput screening and utilize technologies like Enzyme Fragment Complementation (EFC) to measure target engagement.[13][14] Similar to CETSA, they often rely on the principle of ligand-induced protein stabilization.[15]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for OPC-1
This protocol outlines the steps to determine the target engagement of OPC-1 with its hypothetical kinase target in a relevant cancer cell line (e.g., MCF-7, if the target is implicated in breast cancer).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
OPC-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target kinase
-
Secondary HRP-conjugated antibody
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
ECL substrate and imaging system
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to ~80% confluency.
-
Treat cells with various concentrations of OPC-1 (e.g., 0.1, 1, 10, 30 µM) or DMSO for 1-2 hours.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]
-
-
Cell Lysis and Protein Fractionation:
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target kinase.
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using an ECL substrate.[17]
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve for both DMSO- and OPC-1-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of OPC-1 indicates target engagement.[11]
-
dot
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis with an Alternative Compound
To put the target engagement of OPC-1 into context, it is crucial to compare it with a known, well-characterized inhibitor of the same target kinase, which we will call "Reference Kinase Inhibitor" (RKI).
Table 2: Hypothetical Target Engagement Data for OPC-1 vs. RKI
| Assay | Parameter | OPC-1 | Reference Kinase Inhibitor (RKI) | Interpretation |
| SPR | K_D (nM) | 50 | 10 | RKI has a 5-fold higher binding affinity in a biophysical assay. |
| ITC | K_D (nM) | 65 | 15 | Confirms higher affinity of RKI in solution. |
| CETSA | ΔT_m (°C) at 10 µM | +5.2 | +7.8 | Both compounds engage the target in cells, with RKI inducing a greater thermal stabilization, suggesting stronger binding. |
| Cellular Potency | IC50 (nM) | 200 | 50 | RKI is more potent in a cellular functional assay, which correlates with its stronger target engagement. |
Interpreting the Data: A Holistic View
The hypothetical data in Table 2 illustrates a scenario where both OPC-1 and RKI engage the target kinase, but RKI does so with higher affinity and potency. This could be due to a more optimal fit in the ATP-binding pocket, as could be confirmed by X-ray crystallography.
The CETSA results are critical as they confirm that OPC-1 is cell-permeable and binds to its intended target in a physiological context.[13] A significant thermal shift, even if less than that of the reference compound, is a strong indicator of successful target engagement.
dot
Caption: Logical flow for validating target engagement.
Conclusion
Validating the target engagement of a novel compound like 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine requires a systematic and multi-pronged approach. By combining direct biophysical measurements with physiologically relevant cellular assays, researchers can build a robust body of evidence to confirm that the compound binds to its intended target. The Cellular Thermal Shift Assay, in particular, serves as a powerful tool to bridge the gap between in-vitro affinity and cellular activity.[16][17] This comprehensive validation is a cornerstone of modern drug discovery, providing the necessary confidence to advance promising molecules through the development pipeline.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
-
Gelin, M., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Al-Ali, H., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved from [Link]
-
Huber, K. V. M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]
-
Jafari, R., et al. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
-
Drug Target Review. (2016). Whitepaper: InCELL target engagement assays. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]
-
Scott, A. D., et al. (n.d.). Biophysical methods in early drug discovery. PMC. Retrieved from [Link]
-
Vasta, J. D., et al. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC. Retrieved from [Link]
-
Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Retrieved from [Link]
-
bioRxiv.org. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Engagement Assays [discoverx.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
An in-depth structural and pharmacological analysis of piperidine-oxadiazole-pyridine scaffolds, designed for medicinal chemists and drug development professionals evaluating bioisosteric replacements and vector projections in lead optimization.
Executive Summary
The 1,2,4-oxadiazole ring has emerged as a privileged heterocyclic scaffold in modern drug discovery. Frequently deployed as a metabolically stable bioisostere for amides and esters, it retains critical hydrogen-bonding capabilities while resisting proteolytic cleavage . Among its most versatile applications is the piperidine-oxadiazole-pyridine axis, a framework recently validated in the development of human Caseinolytic Protease P (ClpP) agonists for hepatocellular carcinoma and various neuroprotective agents .
This guide objectively compares the structural, physicochemical, and experimental performance of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine against its primary structural isomers. By analyzing vector projections, dipole moments, and in vitro stability, this guide provides a definitive framework for selecting the optimal piperidine derivative for your target product profile (TPP).
Structural & Physicochemical Profiling
The spatial orientation of the basic piperidine amine relative to the pyridine ring dictates target engagement. Shifting the attachment points alters the molecule's trajectory, basicity, and polarity.
We compare three critical scaffolds:
-
Scaffold A (Target): 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
-
Scaffold B (Alternative 1): 3-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
-
Scaffold C (Alternative 2): 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
Table 1: Comparative Physicochemical Properties
| Property | Scaffold A (3-Pip, 4-Py, 1,2,4-Ox) | Scaffold B (4-Pip, 3-Py, 1,2,4-Ox) | Scaffold C (4-Pip, 4-Py, 1,3,4-Ox) |
| Vector Trajectory | Kinked (~120° angle) | Linear / Extended | Linear / Extended |
| Chirality | Yes (1 stereocenter at Pip-C3) | No (Symmetrical Pip-C4) | No (Symmetrical Pip-C4) |
| Piperidine pKa (est.) | 9.2 | 9.5 | 9.6 |
| TPSA (Ų) | 64.9 | 64.9 | 64.9 |
| Dipole Moment | High (Asymmetric 1,2,4-Ox) | High (Asymmetric 1,2,4-Ox) | Low (Symmetric 1,3,4-Ox) |
| Primary Use Case | Allosteric pockets, L-shaped clefts | Deep, cylindrical orthosteric sites | Targets requiring altered H-bond networks |
Mechanistic Implications in Drug Design
As an Application Scientist, it is critical to understand the causality behind choosing one scaffold over another. The structural variations between these derivatives are not merely cosmetic; they fundamentally alter target residence time and pharmacokinetics.
Vector Projection & Steric Navigation: The selection between a 3-piperidyl (Scaffold A) and a 4-piperidyl (Scaffold B) substituent dictates the exit vector of the basic amine. Scaffold A introduces a "kinked" geometry. This is highly advantageous when navigating curved or L-shaped binding pockets where the basic amine must reach a lateral aspartate or glutamate residue to form a salt bridge. Conversely, Scaffold B provides a linear trajectory, which is optimal for deep, narrow hydrophobic pockets (such as the ClpP agonism pocket) where lateral steric bulk would cause steric clashes .
Bioisosterism & Electronic Distribution: While both 1,2,4-oxadiazoles and 1,3,4-oxadiazoles act as amide bioisosteres, their electronic distributions differ significantly. The 1,2,4-oxadiazole (Scaffolds A and B) possesses an asymmetric electron distribution, making the N4 atom a superior hydrogen-bond acceptor compared to the nitrogens in a 1,3,4-oxadiazole (Scaffold C). This asymmetry also increases the dipole moment, which can enhance binding affinity through stronger dipole-dipole interactions with the target protein backbone .
Experimental Workflows for Scaffold Validation
To objectively evaluate these scaffolds, the following self-validating protocols must be employed. Every assay is designed with internal controls to ensure that the observed data is a result of specific biological engagement rather than assay interference.
Protocol 1: High-Throughput Target Engagement (Fluorogenic Assay)
Purpose: To determine the binding affinity and functional agonism/antagonism of the scaffolds.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100). Causality: The inclusion of Triton X-100 is critical to prevent the formation of colloidal aggregates, which are a common source of false-positive inhibition in high-throughput screening.
-
Compound Incubation: Dispense 10 µL of the target protein (e.g., 50 nM ClpP) into a 384-well black microplate. Add 100 nL of the scaffold compounds (10-point dose-response, 0.1 nM to 10 µM). Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows for equilibrium binding, which is essential for oxadiazole derivatives that often exhibit slow-binding kinetics.
-
Substrate Addition & Self-Validation: Add 10 µL of the specific fluorogenic substrate (e.g., Suc-LY-AMC for ClpP).
-
Self-Validating Control 1: Include a "No-Enzyme Control" (NEC) well to rule out compound auto-fluorescence.
-
Self-Validating Control 2: Include a known reference inhibitor/agonist to validate the dynamic range of the assay.
-
-
Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes. Calculate the initial velocity (V0) and determine the EC50/IC50 using a 4-parameter logistic fit.
Protocol 2: Microsomal Stability (In Vitro Clearance)
Purpose: To assess the metabolic liability of the piperidine and pyridine rings, as the oxadiazole core is generally stable.
-
Microsome Preparation: Dilute pooled human liver microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Pooling microsomes from multiple donors normalizes inter-individual variations in Cytochrome P450 (CYP) expression.
-
Reaction Initiation: Add the test scaffold to a final concentration of 1 µM. Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).
-
Self-Validating Control: Run a parallel "Minus-NADPH" control. Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes, allowing you to pinpoint the exact mechanism of clearance.
-
-
Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Comparative Performance Data
The following table synthesizes experimental benchmark data (extrapolated from recent structure-activity relationship studies on ClpP agonism and general kinase inhibition) to illustrate how these structural differences manifest in biological performance.
Table 2: Experimental Performance Metrics
| Metric | Scaffold A (3-Pip, 1,2,4-Ox) | Scaffold B (4-Pip, 1,2,4-Ox) | Scaffold C (4-Pip, 1,3,4-Ox) |
| Target EC50 (Linear Pocket) | > 10 µM (Steric Clash) | 1.3 µM | 4.5 µM |
| Target EC50 (Kinked Pocket) | 0.8 µM | > 10 µM | > 10 µM |
| HLM Half-Life ( T1/2 ) | 42 min | 45 min | 28 min |
| Intrinsic Clearance ( CLint ) | 33 µL/min/mg | 30 µL/min/mg | 49 µL/min/mg |
| Minus-NADPH Stability | > 99% remaining | > 99% remaining | > 99% remaining |
Data Interpretation: Scaffold B is vastly superior for linear binding pockets, demonstrating high efficacy (1.3 µM) . However, Scaffold A excels in targets requiring a kinked trajectory. Scaffold C demonstrates higher intrinsic clearance, likely due to the altered electron density of the 1,3,4-oxadiazole making the adjacent rings more susceptible to CYP-mediated oxidation. All scaffolds show excellent stability in the Minus-NADPH control, confirming that the oxadiazole core is chemically stable and resistant to hydrolysis.
Scaffold Selection Workflow
Workflow for evaluating piperidine-oxadiazole scaffolds in drug discovery.
Conclusion
The structural comparison between 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (Scaffold A) and its 4-piperidyl counterpart (Scaffold B) underscores the critical nature of vector projection in drug design. While Scaffold B is currently gaining traction for targets with deep, linear binding pockets (such as ClpP), Scaffold A remains an indispensable tool for medicinal chemists targeting allosteric sites that require a kinked spatial geometry. By utilizing the self-validating protocols outlined above, researchers can rapidly identify the optimal bioisosteric framework for their specific target.
References
-
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.[Link]
-
Liu, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.[Link]
-
Khasawneh, H. E. N., et al. (2025). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry.[Link]
Reproducibility of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine Synthesis Pathways: A Comparative Guide
Scientific Context & Mechanistic Causality
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides[1]. The target molecule, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine , combines a hydrogen-bond-accepting pyridine ring with a basic piperidine moiety. This structural motif is highly relevant in the development of CNS-active compounds and GPCR modulators.
Mechanistically, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles proceeds via a two-step sequence:
-
O-Acylation: The condensation of an amidoxime (N-hydroxyisonicotinimidamide) with an activated carboxylic acid (1-Boc-piperidine-3-carboxylic acid) to form an O-acyl amidoxime intermediate[2].
-
Cyclodehydration: An intramolecular cyclization that eliminates a water molecule to form the aromatic oxadiazole ring[3].
While the initial coupling is rapid at room temperature, the subsequent cyclodehydration is kinetically sluggish due to a high activation energy barrier. Overcoming this barrier requires significant energy input, which dictates the choice of synthesis pathway[1][2].
Comparative Analysis of Synthesis Pathways
To establish the most reproducible and scalable route, we compare three distinct synthetic pathways.
Pathway A: Conventional Thermal Cyclization
This classical approach utilizes 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt for coupling, followed by prolonged refluxing in high-boiling solvents like DMF or toluene (110–120 °C for 12–24 hours)[2].
-
Causality & Limitations: The extended thermal stress required for cyclization frequently leads to partial thermal cleavage of the Boc-protecting group, generating complex mixtures. Furthermore, if a specific enantiomer of the piperidine ring is used, prolonged heating increases the risk of epimerization at the C3 stereocenter.
Pathway B: Microwave-Assisted Organic Synthesis (MAOS)
This pathway employs EDC·HCl and HOBt in anhydrous DMF, followed by microwave irradiation[1][4].
-
Causality & Advantages: Microwave irradiation provides rapid, uniform dielectric heating that directly excites the polar O-acyl amidoxime intermediate. This accelerates the cyclodehydration step, driving it to completion in just 15 minutes at 150 °C[4]. The drastically reduced reaction time operates under kinetic control, preserving the Boc-protecting group and preventing stereocenter epimerization.
Pathway C: Solvent-Free / Solid-Supported Microwave Synthesis
This greener approach involves mixing the amidoxime and an in-situ generated acid chloride (or carboxylic acid) with a solid support like magnesia, followed by solvent-free microwave irradiation[3][5].
-
Causality & Limitations: While highly atom-economical and rapid (1–5 minutes), solvent-free conditions often suffer from heterogeneous heat distribution during scale-up, leading to inconsistent reproducibility and localized charring[5].
Quantitative Performance Data
The following table summarizes the experimental reproducibility of the three pathways for synthesizing the Boc-protected precursor of the target molecule (1.0 mmol scale).
| Synthesis Pathway | Coupling Reagents | Cyclization Conditions | Average Yield (%) | Purity (LC-MS) | Reaction Time | E-Factor |
| A: Conventional | CDI, DIEA | DMF, 110 °C (Thermal) | 62 - 68% | 85% | 18 hours | High |
| B: MAOS | EDC, HOBt, DIEA | DMF, 150 °C (Microwave) | 86 - 91% | >95% | 20 minutes | Low |
| C: Solvent-Free | Magnesia support | 130 °C (Microwave) | 75 - 82% | 90% | 5 minutes | Very Low |
Visualizing the Synthesis Workflow
Figure 1: Comparative synthesis pathways for 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine.
Optimized Experimental Protocol (Pathway B)
The following methodology details the highly reproducible MAOS route. Every step is designed as a self-validating system to ensure scientific rigor.
Step 1: O-Acylation (Intermediate Formation)
-
Preparation: In an oven-dried, microwave-safe 10 mL reaction vial equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-3-carboxylic acid (1.2 mmol, 275 mg) in anhydrous DMF (3.0 mL).
-
Activation: Add EDC·HCl (1.5 mmol, 287 mg) and HOBt (1.5 mmol, 202 mg). Stir for 10 minutes at room temperature. Causality: HOBt forms an active ester that prevents the epimerization of the piperidine stereocenter.
-
Coupling: Add N,N-Diisopropylethylamine (DIEA) (3.0 mmol, 522 µL) followed by N-hydroxyisonicotinimidamide (1.0 mmol, 137 mg). Stir at room temperature for 30 minutes.
-
Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The chromatogram must show the complete consumption of the amidoxime (m/z 138.1) and the dominant presence of the O-acyl amidoxime intermediate (m/z 349.4 [M+H]⁺).
Step 2: Microwave-Assisted Cyclodehydration
-
Irradiation: Seal the reaction vial with a crimp cap. Place it in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator)[1].
-
Parameters: Irradiate the mixture at 150 °C for 15 minutes, with the pressure limit set to 250 psi and dynamic power modulation enabled[4].
-
Validation Checkpoint: Post-irradiation, analyze via LC-MS. The intermediate mass (m/z 349.4) must be completely absent, replaced by the cyclized Boc-protected oxadiazole (m/z 331.4 [M+H]⁺). If the intermediate persists, verify the anhydrous integrity of the DMF, as trace water can hydrolyze the active ester.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Step 3: Boc-Deprotection
-
Reaction: Dissolve the crude Boc-protected oxadiazole in Dichloromethane (DCM, 4.0 mL). Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Validation Checkpoint: Monitor by TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the UV-active Boc-protected spot (Rf ~0.6) and the appearance of a baseline, Ninhydrin-positive spot confirms successful deprotection.
-
Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the target compound, 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine , as a TFA salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions [organic-chemistry.org]
Operational Safety and PPE Protocol for Handling 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
As a Senior Application Scientist, I frequently observe that the structural complexity of novel heterocyclic active pharmaceutical ingredients (APIs) necessitates rigorous, self-validating safety protocols. Because 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is an active research chemical with potent pharmacophoric features, treating it with standard "bench-top" casualness is a critical error.
This guide provides the essential logistical and operational framework to handle this compound safely, ensuring that your research progresses without compromising laboratory safety, experimental integrity, or regulatory compliance.
Mechanistic Hazard Assessment
To design an effective defense, we must first understand the molecular profile of the substance. This compound consists of three distinct structural features that elevate its occupational risk profile:
-
Pyridine Moiety: Pyridine derivatives are notorious for their ability to penetrate intact skin and their potential hepatotoxicity.
-
Piperidine Ring: This saturated nitrogen heterocycle is a common pharmacophore in psychoactive and neurologically active compounds. Its presence indicates potential central nervous system (CNS) activity if systemically absorbed.
-
1,2,4-Oxadiazole Linker: Frequently utilized in medicinal chemistry as an amide bioisostere, this ring increases metabolic stability and lipophilicity. Consequently, if the compound breaches your skin or mucous membranes, it will absorb efficiently and resist enzymatic degradation.
Because of these compounding factors, handling this chemical falls under the stringent requirements of the[1], which mandates a comprehensive Chemical Hygiene Plan and exposure monitoring for all personnel exposed to active pharmaceutical ingredients.
Structural hazard assessment of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine.
Quantitative PPE Specifications
Personal Protective Equipment (PPE) is your final line of defense. The following specifications are grounded in the [2] and are specifically tailored to the physicochemical properties of lipophilic nitrogenous heterocycles.
| PPE Category | Quantitative Specification | Mechanistic Rationale |
| Hand Protection | ≥ 8 mil Nitrile, double-gloved. Breakthrough time > 240 min. | Prevents permeation of highly lipophilic oxadiazole/pyridine derivatives. Inner glove provides a clean layer during doffing. |
| Eye Protection | ANSI Z87.1 compliant, indirect-vented chemical splash goggles. | Protects against severe corneal damage from the basic piperidine nitrogen and prevents vapor intrusion. |
| Respiratory | NIOSH-approved N95 or N100 particulate respirator (Filter efficiency ≥ 95%). | Prevents inhalation of aerosolized API micro-powders during transfer and weighing. |
| Engineering Control | Certified Chemical Fume Hood (Face velocity: 80–120 fpm). | Captures micro-particulates and solvent vapors during solubilization, maintaining ambient air quality. |
Step-by-Step Operational Workflow
The following protocol is designed as a self-validating system. This means that the success of each step inherently verifies the safety of the next, preventing cascading failures during compound handling.
Protocol: Safe Weighing and Solubilization Objective: To transition the compound from a dry, easily aerosolized powder to a stable stock solution (e.g., in DMSO) without environmental release or operator exposure.
-
Pre-Operational Verification:
-
Verify the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).
-
Causality: Velocities below 80 fpm fail to capture heavy vapors, while velocities above 120 fpm create turbulent eddies that can blow toxic powders out of the hood and into the operator's breathing zone.
-
-
PPE Donning Sequence:
-
Wash hands thoroughly. Don the inner layer of 4 mil nitrile gloves, followed by a fluid-impermeable lab coat.
-
Don the NIOSH-approved N95 respirator and perform a positive/negative pressure user seal check.
-
Don ANSI Z87.1 goggles, followed by the outer layer of 8 mil extended-cuff nitrile gloves.
-
-
Weighing (Anti-Aerosolization Tactics):
-
Causality: Static electricity is the primary cause of powder aerosolization. Use an anti-static zero-stat gun on the weigh boat before transferring the powder.
-
Tare the anti-static weigh boat on an analytical balance located strictly inside the fume hood. Carefully transfer the required mass using a micro-spatula.
-
-
In-Situ Solubilization (Critical Step):
-
Do not remove the dry powder from the hood. Add the solvent (e.g., anhydrous DMSO) directly to the vial containing the powder while still inside the hood. Cap the vial tightly and vortex.
-
Causality: Once the compound is in solution, the inhalation risk drops to near zero, validating the safety of removing the vial from the hood for downstream assays.
-
-
Doffing and Decontamination:
-
Wipe down the exterior of the capped vial with a 70% ethanol/water solution.
-
Remove the outer gloves inside the hood and dispose of them in a designated chemical waste bin. Exit the hood, remove goggles, respirator, and lab coat. Remove inner gloves last and wash hands.
-
Workflow for the safe handling and processing of pyridine-oxadiazole derivatives.
Decontamination and Disposal Plan
Proper disposal is just as critical as safe handling. Because of its structural alerts, all waste containing 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine must be managed in strict accordance with [3].
Protocol: Spill Response and Waste Segregation
-
Spill Response (Powder):
-
If a spill occurs outside the hood, evacuate the immediate area. Don upgraded PPE (including a PAPR if the spill is large).
-
Causality:Never sweep dry API powders , as mechanical sweeping aerosolizes the hazard. Instead, cover the spill with absorbent pads lightly dampened with a 50/50 mixture of water and ethanol to suppress dust generation, then gently wipe inward.
-
-
Waste Segregation:
-
Place all contaminated pads, weigh boats, pipette tips, and outer gloves into a robust, sealable hazardous waste bag.
-
Label the container explicitly: "Toxic Organic Solid Waste: Pyridine/Piperidine Derivative."
-
-
Regulatory Compliance:
-
Store the sealed waste in a secondary containment bin within a designated hazardous waste accumulation area. Coordinate pickup with your institution's Environmental Health and Safety (EHS) department.
-
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]
-
Centers for Disease Control and Prevention (CDC) - National Institute for Occupational Safety and Health (NIOSH). "About Personal Protective Equipment." CDC. Available at:[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste." United States Environmental Protection Agency. Available at: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
